Technical Documentation Center

3-Methyl-3-butenyl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-3-butenyl acetate
  • CAS: 5205-07-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Validation of 3-Methyl-3-butenyl Acetate: A Technical Guide for Process Chemists

Executive Overview 3-Methyl-3-butenyl acetate (CAS: 5205-07-2), frequently referred to as isoprenyl acetate, is an essential C₇H₁₂O₂ aliphatic ester[1][2]. It serves as a critical chemical intermediate in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

3-Methyl-3-butenyl acetate (CAS: 5205-07-2), frequently referred to as isoprenyl acetate, is an essential C₇H₁₂O₂ aliphatic ester[1][2]. It serves as a critical chemical intermediate in the synthesis of prenylated active pharmaceutical ingredients (APIs), agricultural chemicals, and complex fragrance formulations[2].

As process chemists and drug development professionals scale up syntheses from the bench to the pilot plant, treating physical constants merely as reference data is a critical error. In applied chemistry, physical constants—such as boiling point, density, and refractive index—are dynamic parameters that dictate phase separation, thermal budgeting, and purification limits. This whitepaper provides an in-depth mechanistic analysis of the physical constants of 3-methyl-3-butenyl acetate and outlines a self-validating experimental workflow for its synthesis and characterization.

Physicochemical Profiling: The Constants and Their Causality

To design a robust synthetic process, one must first understand the thermodynamic and physical boundaries of the target molecule. The data below synthesizes authoritative metrics from [3][4] and [5][6].

Table 1: Critical Physical Constants of 3-Methyl-3-butenyl Acetate
PropertyValue RangeProcess Causality & Relevance
Molecular Formula C₇H₁₂O₂Establishes baseline stoichiometry and mass balance[3].
Molecular Weight 128.17 g/mol Required for precise mass-to-mole conversions during scale-up[1].
Density (@ 25°C) 0.899 – 0.914 g/cm³Critical for Extraction: Being less dense than water ensures the organic product layer will reliably partition to the top of an aqueous biphasic system[1][5].
Boiling Point 151°C – 164.85°C (@ 101.3 kPa)Dictates Distillation: The wide reported range is highly sensitive to trace impurities (e.g., unreacted isoprenol). Exceeding 180°C risks thermal degradation of the terminal alkene[2][5].
Refractive Index (@ 20°C) 1.416 – 1.426Rapid Purity Assessment: Highly sensitive to molecular polarizability. Deviations indicate contamination by polymerized byproducts[1][5].
Flash Point 56.67 °C (134 °F)Safety Parameter: Classifies the compound as a flammable liquid, mandating explosion-proof apparatus and static control[1][5].

Self-Validating Experimental Workflow: Fischer Esterification

The most scalable method for synthesizing 3-methyl-3-butenyl acetate is the acid-catalyzed Fischer esterification of 3-methyl-3-buten-1-ol (isoprenol) with glacial acetic acid[7].

As a Senior Application Scientist, I design protocols as self-validating systems —meaning the physical output of each step inherently proves the success of the underlying chemical mechanism.

Step-by-Step Methodology

Step 1: Acid-Catalyzed Reaction Setup

  • Procedure: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3-methyl-3-buten-1-ol and glacial acetic acid. Add a catalytic volume of concentrated sulfuric acid (H₂SO₄)[7].

  • Mechanistic Causality: H₂SO₄ acts as a dual-purpose reagent. It protonates the carbonyl oxygen of acetic acid (increasing its electrophilicity) and acts as a dehydrating agent, driving the reversible equilibrium toward ester formation via Le Chatelier's principle.

  • Action: Heat the mixture under reflux for 2 to 3 hours.

Step 2: Quench & Neutralization (Self-Validation Point 1)

  • Procedure: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel containing diethyl ether and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution[7].

  • System Validation: The NaHCO₃ neutralizes unreacted acetic acid and the H₂SO₄ catalyst. The cessation of CO₂ evolution (effervescence) serves as a self-validating, visual indicator that the organic layer is fully neutralized. If bubbling persists, acidic impurities remain, which would ruin downstream distillation.

Step 3: Biphasic Separation & Drying

  • Procedure: Isolate the upper organic layer.

  • System Validation: Because the density of 3-methyl-3-butenyl acetate is ~0.90 g/cm³[1][5], it will definitively float on the aqueous layer (density > 1.0 g/cm³). Wash with brine to osmotically strip residual water, then dry over anhydrous MgSO₄.

Step 4: Fractional Distillation (Self-Validation Point 2)

  • Procedure: Filter off the MgSO₄ and subject the crude organic liquid to fractional distillation. Discard the fore-run (ether and unreacted alcohol).

  • System Validation: Collect the main fraction boiling strictly between 151°C and 164.85°C[2][5]. The stabilization of the vapor temperature within this exact window validates the successful isolation of the target ester.

Analytical Validation of Physical Constants

Relying solely on GC-MS for process validation is a bottleneck. Bench-level physical constant verification provides immediate, actionable intelligence on product integrity.

  • Density Verification (Pycnometry): Fill a calibrated pycnometer with the distilled product at 25°C. A calculated density falling strictly between 0.899 and 0.914 g/cm³[1][5] confirms the absence of heavy aqueous contaminants or dense polymeric byproducts.

  • Refractive Index (Abbe Refractometer): Measure the sample at 20°C. Pure 3-methyl-3-butenyl acetate must exhibit an RI of 1.416 to 1.426[1][5]. Because the RI is an intrinsic measure of how light propagates through the specific electron density of the C₇H₁₂O₂ molecule, matching this constant is a rapid, definitive proof of structural purity.

Process Visualization

The following diagram maps the logical progression of the self-validating synthesis and subsequent physical constant verification.

Workflow N1 Reactants: 3-Methyl-3-buten-1-ol + Glacial Acetic Acid N2 Acid Catalysis (H2SO4) Reflux at 110°C N1->N2 Stoichiometric mixing N3 Liquid-Liquid Extraction (Sat. NaHCO3 Wash) N2->N3 Neutralize acid (CO2 check) N4 Fractional Distillation (Target BP: 151-164°C) N3->N4 Organic layer recovery N5 Physical Constant Validation (Density & Refractive Index) N4->N5 Isolate main fraction N6 Pure 3-Methyl-3-butenyl acetate (CAS: 5205-07-2) N5->N6 QC Pass

Fig 1. Self-validating synthesis and physical constant verification workflow for isoprenyl acetate.

References

  • Title: 3-methylbut-3-enyl acetate (CID 78879) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 3-Buten-1-ol, 3-methyl-, acetate (CAS 5205-07-2) Physical Properties Source: ChemBK URL: [Link]

  • Title: Isoprenyl acetate CAS# 5205-07-2: Odor profile, Molecular properties Source: Scent.vn URL: [Link]

  • Title: isoprenyl acetate, 5205-07-2 Source: The Good Scents Company URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on 3-Methyl-3-Butenyl Acetate: Safety, Synthesis, and Laboratory Handling

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 3-Methyl-3-butenyl acetate (CAS: 5205-07-2), commonly known as isoprenyl ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

3-Methyl-3-butenyl acetate (CAS: 5205-07-2), commonly known as isoprenyl acetate, is a versatile unsaturated ester utilized extensively in flavoromics, fragrance formulation, and as a critical building block in organic synthesis[1],[2]. Characterized by its terminal double bond and ester linkage, the molecule presents unique reactivity profiles that dictate specific laboratory handling, storage, and synthesis protocols. This whitepaper provides an authoritative, mechanistically grounded framework for the safe handling, synthesis, and analytical validation of 3-methyl-3-butenyl acetate.

Physicochemical Profiling & Laboratory Implications

Understanding the physicochemical properties of a compound is the first step in designing safe and effective laboratory workflows. The physical constants of 3-methyl-3-butenyl acetate directly inform our extraction methodologies, safety controls, and quality assurance metrics.

Table 1: Key Physicochemical Properties and Mechanistic Causality

PropertyValueCausality / Laboratory Implication
Molecular Weight 128.17 g/mol [1]Dictates stoichiometric calculations for reaction yields and mass spectrometry (m/z 128).
Specific Gravity 0.904 - 0.914 at 25°C[1]Less dense than water; the organic product will consistently partition into the top layer during aqueous biphasic extraction[1].
Refractive Index 1.418 - 1.426 at 20°C[1]Serves as a rapid, non-destructive QA/QC metric to verify purity post-fractional distillation[1].
Flash Point 56.67 °C (134 °F)[1]Classifies the compound as a flammable liquid (GHS H226); necessitates strict elimination of static discharge and ignition sources[1],[2].

Toxicological Assessment & Hazard Mitigation Logic

According to standardized Safety Data Sheets (SDS), 3-methyl-3-butenyl acetate requires specific engineering controls and Personal Protective Equipment (PPE) to mitigate exposure risks[3],[2].

  • Flammability (H226): The flash point of 56.67 °C means vapors can ignite under standard laboratory heating conditions[1],[2]. All reactions must be conducted in a spark-free fume hood using grounded equipment.

  • Tissue Irritation (H315, H319): The compound is a known skin and eye irritant[3],[2]. The ester functional group can permeate certain low-density glove materials over time.

HazardLogic H1 Hazard: Flammability (Flash Point 56.67°C) M1 Control: Grounded Equipment & Flammables Cabinet H1->M1 Prevent Ignition H2 Hazard: Ester Hydrolysis (Degradation) M2 Control: Store away from Strong Acids/Bases H2->M2 Maintain Stability H3 Hazard: Tissue Irritation (H315 / H319) M3 Control: Nitrile Gloves & Splash Goggles H3->M3 Barrier Protection

Risk mitigation logic and handling controls for 3-methyl-3-butenyl acetate.

Synthesis & Purification: A Self-Validating Protocol

The most common laboratory synthesis of 3-methyl-3-butenyl acetate is via the Fischer esterification of 3-methyl-3-buten-1-ol (isoprenol) with glacial acetic acid[4]. As an Application Scientist, I emphasize that a robust protocol must be self-validating—meaning each step provides observable feedback to confirm success before proceeding.

Experimental Methodology

Objective: Synthesize and isolate >98% pure 3-methyl-3-butenyl acetate. Mechanistic Rationale: The reaction relies on the nucleophilic attack of the isoprenol hydroxyl group on the acid-activated carbonyl carbon of acetic acid. Because this is an equilibrium process, we utilize an excess of acetic acid to drive the reaction forward via Le Chatelier's Principle[4].

  • Step 1: Electrophilic Activation (Reaction Setup)

    • Action: In a round-bottom flask, combine 1.0 eq of 3-methyl-3-buten-1-ol with 2.0 eq of glacial acetic acid. Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄)[4].

    • Causality: H₂SO₄ protonates the carbonyl oxygen of acetic acid, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack.

    • Validation Checkpoint: The solution must remain clear. Immediate dark discoloration indicates localized overheating or excessive acid, which can trigger unwanted alkene polymerization at the terminal double bond.

  • Step 2: Thermal Kinesis (Reflux)

    • Action: Attach a reflux condenser and heat the mixture to 80°C using a heating mantle for 2–3 hours[4].

    • Causality: Refluxing provides the activation energy required to overcome the kinetic barrier of the tetrahedral intermediate formation while condensing volatile organics back into the vessel.

  • Step 3: Quenching & Neutralization

    • Action: Cool to room temperature. Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃)[4].

    • Causality: NaHCO₃ is a weak base that neutralizes excess acetic acid and H₂SO₄ without causing base-catalyzed hydrolysis (saponification) of the newly formed ester.

    • Validation Checkpoint: Active effervescence (CO₂ gas) will occur. The neutralization is only complete when gas evolution entirely ceases upon the addition of fresh NaHCO₃.

  • Step 4: Phase Separation

    • Action: Add diethyl ether to the separatory funnel, agitate, and vent frequently. Allow layers to separate[4].

    • Causality: Diethyl ether selectively partitions the ester into the organic phase. Based on the specific gravity (0.904)[1], the organic layer will float on top of the aqueous layer.

  • Step 5: Desiccation

    • Action: Collect the organic layer and add anhydrous magnesium sulfate (MgSO₄)[4].

    • Causality: MgSO₄ irreversibly binds residual water. It is preferred over calcium chloride, which can occasionally form complexes with oxygenated organic molecules.

    • Validation Checkpoint: The MgSO₄ should be free-flowing (the "snow globe effect"). Clumping indicates water is still present; add more desiccant until free-flowing.

  • Step 6: Isolation

    • Action: Filter the drying agent, remove the ether via rotary evaporation, and purify the crude ester via fractional distillation.

SynthesisWorkflow A Reactants: Isoprenol + Acetic Acid B Catalysis: H2SO4 (Reflux 80°C) A->B Electrophilic Activation C Neutralization: NaHCO3 Wash B->C Quench Acid D Phase Separation: Organic vs Aqueous C->D CO2 Evolution Ceases E Desiccation: Anhydrous MgSO4 D->E Extract Organic Layer F Purification: Fractional Distillation E->F Remove Water G Validation: GC-MS & Refractive Index F->G Isolate Product

Workflow for the Fischer esterification and purification of 3-methyl-3-butenyl acetate.

Analytical QA/QC Framework

Post-synthesis, the integrity of 3-methyl-3-butenyl acetate must be verified to ensure no unreacted isoprenol or acetic acid remains.

  • Refractometry: Measure the refractive index. A reading outside the 1.41800 - 1.42600 range at 20°C suggests solvent contamination[1].

  • GC-MS (Gas Chromatography-Mass Spectrometry): Utilize a DB-WAX or equivalent capillary column. The electron ionization (EI) mass spectrum must confirm the molecular ion peak at m/z 128, alongside characteristic fragmentation patterns of the acetate group (loss of m/z 43 or 60)[2].

References

  • NextSDS. "3-methyl-3-butenyl acetate — Chemical Substance Information". Source: NextSDS Database. URL:[Link]

  • The Good Scents Company. "isoprenyl acetate, 5205-07-2". Source: The Good Scents Company Information System. URL:[Link]

  • PubChem. "Isoprenyl acetate | C7H12O2 | CID 78879". Source: National Center for Biotechnology Information. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Determination of GC-MS Retention Index for 3-Methyl-3-butenyl Acetate

Introduction: The Significance of 3-Methyl-3-butenyl Acetate Analysis 3-Methyl-3-butenyl acetate, a carboxylic acid ester, is a volatile organic compound (VOC) with applications and occurrences in various fields, includi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3-Methyl-3-butenyl Acetate Analysis

3-Methyl-3-butenyl acetate, a carboxylic acid ester, is a volatile organic compound (VOC) with applications and occurrences in various fields, including as a potential surfactant and emulsifier.[1] Its analysis is crucial for quality control in industries where it is used and for research in areas such as food science and chemical ecology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] A key parameter in GC analysis is the retention index (RI), which aids in the identification of compounds by normalizing retention times relative to a series of n-alkanes.[3][4] This application note provides a detailed protocol for the determination of the Kovats retention index of 3-Methyl-3-butenyl acetate on both non-polar and polar GC columns.

The Kovats retention index system is a standardized, dimensionless value that helps in the identification of compounds in GC by normalizing retention times relative to a series of n-alkanes.[3] Understanding how this index varies across different column stationary phases is crucial for method development, validation, and inter-laboratory data comparison.[3]

Principles of GC-MS and Retention Index

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (the column coating) and a mobile phase (an inert carrier gas).[2] The retention time of a compound is influenced by its volatility, the polarity of the stationary phase, the column temperature, and the carrier gas flow rate. To obtain a more reproducible parameter for compound identification, the retention index system was developed.

The Kovats retention index (I) is calculated based on the retention times of the analyte and a series of co-injected n-alkane standards.[5][6] For a temperature-programmed analysis, the linear form of the Kovats index equation is used:

I = 100 * [n + (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))] [7]

Where:

  • I is the Kovats retention index.

  • n is the carbon number of the n-alkane eluting before the analyte.

  • N is the carbon number of the n-alkane eluting after the analyte.

  • t_R is the retention time.

This index provides a standardized value that is less dependent on instrumental variations compared to the absolute retention time.[4]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data processing to determine the retention index of 3-Methyl-3-butenyl acetate.

Materials and Reagents
  • 3-Methyl-3-butenyl acetate standard: (CAS No. 5205-07-2)[8]

  • n-Alkane standard mixture: (e.g., C8-C20) in a suitable volatile solvent like hexane.

  • Solvent: High-purity hexane or ethyl acetate for dilution.

  • Anhydrous sodium sulfate: For drying extracts.

  • Glassware: Volumetric flasks, pipettes, autosampler vials with septa.

Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible GC-MS results. The goal is to obtain a clean, particle-free sample in a volatile solvent.[7]

  • Standard Preparation:

    • Prepare a stock solution of 3-Methyl-3-butenyl acetate (e.g., 1000 µg/mL) in hexane.

    • Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in hexane.[9]

    • Prepare a mixed standard solution containing 10 µg/mL of 3-Methyl-3-butenyl acetate and the n-alkane standard mixture at an appropriate concentration.

  • Sample Extraction (if in a matrix):

    • For liquid samples (e.g., beverages, essential oils), a liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane is recommended.[7]

    • For solid samples, a headspace or solid-phase microextraction (SPME) technique can be employed to isolate the volatile components.[10]

    • After extraction, the organic layer should be dried over anhydrous sodium sulfate.[11]

GC-MS Instrumentation and Conditions

The choice of GC column is critical for the separation of 3-Methyl-3-butenyl acetate. A non-polar and a polar column are recommended to demonstrate the effect of stationary phase polarity on the retention index.

Table 1: GC-MS Operating Conditions

ParameterNon-Polar Column (e.g., DB-5ms)Polar Column (e.g., DB-Wax)
GC System Agilent 7890B or equivalentAgilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalentAgilent 5977B or equivalent
Column 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min50 °C (hold 2 min), ramp to 230 °C at 8 °C/min, hold 5 min
Transfer Line Temp 280 °C280 °C
Ion Source Temp 230 °C230 °C
Quadrupole Temp 150 °C150 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-350m/z 40-350
Data Analysis
  • Peak Identification:

    • Identify the peaks corresponding to the n-alkanes and 3-Methyl-3-butenyl acetate in the total ion chromatogram (TIC).

    • Confirm the identity of 3-Methyl-3-butenyl acetate by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).

  • Retention Index Calculation:

    • Record the retention times for 3-Methyl-3-butenyl acetate and the n-alkanes that elute just before and after it.

    • Use the linear Kovats retention index formula to calculate the retention index of 3-Methyl-3-butenyl acetate on both the non-polar and polar columns.

Expected Results and Discussion

The retention index of 3-Methyl-3-butenyl acetate will differ significantly between the non-polar and polar columns due to differences in intermolecular interactions with the stationary phases.

  • On a non-polar column (e.g., DB-5ms, 5% phenyl-95% dimethylpolysiloxane): Separation is primarily based on the boiling points of the analytes.[3]

  • On a polar column (e.g., DB-Wax, polyethylene glycol): Separation is influenced by dipole-dipole interactions and hydrogen bonding capabilities of the analytes.[3] Acetate esters, containing polar carbonyl groups, will exhibit stronger interactions with a polar stationary phase, leading to a higher retention index compared to a non-polar phase.

Table 2: Estimated Retention Indices of 3-Methyl-3-butenyl Acetate

Column TypeStationary PhaseEstimated Kovats Retention Index (I)
Non-Polar5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5)~950 - 1050
PolarPolyethylene Glycol (e.g., DB-Wax)~1200 - 1300

Note: These are estimated values and should be experimentally verified.

Workflow and Data Visualization

The following diagram illustrates the workflow for determining the GC-MS retention index of 3-Methyl-3-butenyl acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standards (Analyte + n-Alkanes) Injection Inject Sample Standard->Injection Extraction Sample Extraction (LLE, SPME, etc.) Drying Drying and Concentration Extraction->Drying Drying->Injection Separation GC Separation (Non-polar & Polar Columns) Injection->Separation Detection MS Detection Separation->Detection PeakID Peak Identification (Retention Time & Mass Spectrum) Detection->PeakID RICalc Retention Index Calculation PeakID->RICalc Report Report Results RICalc->Report

Caption: Workflow for GC-MS retention index determination.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the determination of the Kovats retention index of 3-Methyl-3-butenyl acetate using GC-MS. By following the detailed steps for sample preparation, instrument setup, and data analysis, researchers can obtain reliable and reproducible retention index values on both non-polar and polar stationary phases. This information is invaluable for the confident identification of this compound in complex matrices and contributes to robust analytical method development in various scientific and industrial applications.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Molecules, 30(10), 2165. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • IUPAC. (n.d.). Retention index. In Compendium of Chemical Terminology (the "Gold Book"). Retrieved from [Link]

  • Separations GC & Kovat's Retention Index. (2020, September 25). [Video]. YouTube. [Link]

  • CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. Retrieved from [Link]

  • Tumanov, S., Bulusu, V., Gottlieb, E., & Kamphorst, J. J. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Cancer & Metabolism, 4, 17. [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methyl-3-butenyl acetate (FDB009819). Retrieved from [Link]

  • de Saint Laumer, J. Y., Cicchetti, E., Merle, P., Egger, J., & Chaintreau, A. (2010). A new method for the quantitative analysis of flavor and fragrance compounds by fast gas chromatography–mass spectrometry. LCGC North America, 28(11).
  • Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Retrieved from [Link]

  • The Pherobase. (2025, January 22). The Kovats Retention Index: (Z)-5-Decenyl acetate (C12H22O2). Retrieved from [Link]

  • El-Sayed, A. M. (2005). Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends. Journal of Chromatography A, 1087(1-2), 221–233. [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatographic Retention Data. Retrieved from [Link]

  • Grokipedia. (n.d.). Kovats retention index. Retrieved from [Link]

  • Ali, B., Davis, T. J., & Garcia, D. F. (2023). Using retention index database matching for compound identification on a non-standard gas chromatography stationary phase. ChemRxiv. [Link]

  • Agilent Technologies. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

  • Scribd. (n.d.). Data Sheet: Solvent Retention Data For DB-624, DB-1, and DB-WAX Columns. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Methyl-3-buten-1-ol, acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • News-Medical.net. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

  • Chromtech. (n.d.). Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Enzymatic Production of 3-Methyl-3-butenyl Acetate

Introduction 3-Methyl-3-butenyl acetate, an ester prized for its pleasant fruity and floral aroma, is a valuable component in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis routes to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methyl-3-butenyl acetate, an ester prized for its pleasant fruity and floral aroma, is a valuable component in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis routes to this and other flavor esters often require harsh conditions and may generate undesirable byproducts. In contrast, enzymatic esterification offers a green, highly selective, and efficient alternative, operating under mild conditions and yielding products that can be classified as "natural."[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-methyl-3-butenyl acetate using lipase-catalyzed esterification of 3-methyl-3-buten-1-ol.

The core of this biocatalytic process is the use of lipases (triacylglycerol hydrolases, E.C. 3.1.1.3), which, in non-aqueous or micro-aqueous environments, can effectively catalyze the formation of ester bonds, reversing their natural hydrolytic function.[3][4] Immobilized lipases are particularly advantageous as they offer enhanced stability, simplified product and catalyst separation, and excellent reusability, which is crucial for cost-effective industrial applications.[5][6] Among the commercially available options, Novozym® 435, an immobilized lipase B from Candida antarctica, is frequently cited for its broad substrate specificity and high efficiency in synthesizing a variety of esters, including those of terpenoid alcohols.[7][8][9]

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step methodologies for the successful laboratory-scale production and optimization of 3-methyl-3-butenyl acetate.

I. The Science of Enzymatic Esterification

The enzymatic synthesis of 3-methyl-3-butenyl acetate can be achieved through two primary routes: direct esterification with acetic acid or transesterification with an acyl donor like vinyl acetate.

  • Direct Esterification: This is a reversible reaction between 3-methyl-3-buten-1-ol and acetic acid, producing the ester and water. To drive the reaction towards product formation, the water by-product must be removed.[3]

  • Transesterification: This reaction often utilizes an activated acyl donor such as vinyl acetate. The enol formed as a byproduct tautomerizes to acetaldehyde, making the reaction essentially irreversible and often leading to higher product yields without the need for water removal.[7][10]

The most widely accepted kinetic model for this type of lipase-catalyzed reaction is the Ping-Pong Bi-Bi mechanism.[11][12] In this model, the lipase first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the first product (e.g., water or acetaldehyde). Subsequently, the alcohol (3-methyl-3-buten-1-ol) binds to the intermediate, leading to the formation of the ester and regeneration of the free enzyme.

Diagram: Generalized Workflow for Enzymatic Ester Synthesis

G cluster_prep Upstream Preparation cluster_reaction Reaction Stage cluster_downstream Downstream Processing P1 Substrate Preparation (3-methyl-3-buten-1-ol, Acyl Donor) P2 Enzyme Selection & Conditioning (e.g., Novozym® 435) P3 Solvent Selection (Organic Solvent or Solvent-Free) R1 Reaction Setup (Controlled Temperature, Agitation) P3->R1 Initiate Reaction R2 Process Monitoring (e.g., GC-MS, HPLC) R1->R2 D1 Enzyme Recovery (Filtration) R2->D1 Reaction Completion D2 Product Isolation (Solvent Evaporation) D1->D2 D3 Purification (e.g., Chromatography) D2->D3 Final Final D3->Final Pure 3-Methyl-3-butenyl Acetate

Caption: A generalized workflow for the enzymatic synthesis of 3-methyl-3-butenyl acetate.

II. Key Parameters for Optimization

The successful synthesis of 3-methyl-3-butenyl acetate hinges on the careful optimization of several key experimental parameters. These factors are interconnected and must be systematically evaluated to maximize yield and reaction rate.

ParameterRationale & Key ConsiderationsTypical Range
Enzyme Selection Immobilized lipases are preferred for stability and reusability. Novozym® 435 is a robust and versatile choice for esterifying various alcohols, including terpenoids.[7][8]Novozym® 435, Lipozyme® TL IM
Acyl Donor Acetic Acid (Esterification): Cost-effective, but the reaction is reversible, requiring water removal (e.g., molecular sieves, vacuum).[3] Vinyl Acetate (Transesterification): Leads to an irreversible reaction, often resulting in higher yields.[7][10]Acetic Acid, Vinyl Acetate
Reaction Temperature A balance must be struck between increasing the reaction rate at higher temperatures and preventing enzyme denaturation. Most lipases show optimal activity in the 40-60°C range.[3]30°C - 60°C
Substrate Molar Ratio The ratio of alcohol to acyl donor affects the reaction equilibrium and can mitigate substrate inhibition. An excess of one substrate is often used to drive the reaction to completion.1:1 to 1:5 (Alcohol:Acyl Donor)
Enzyme Loading Higher enzyme concentration increases the reaction rate but also the cost. Optimization is necessary to find a cost-effective amount.1% - 10% (w/w of substrates)
Solvent System Solvent-free: Increases volumetric productivity and simplifies downstream processing.[13] Organic Solvents: Non-polar solvents like hexane or heptane can improve substrate solubility and shift the reaction equilibrium.[5] The choice depends on substrate properties and process design.Solvent-free, n-hexane, n-heptane, t-butanol
Agitation Speed Adequate mixing is crucial to overcome mass transfer limitations between the substrates and the immobilized enzyme.150 - 250 rpm
Water Activity In direct esterification, water is a byproduct that needs to be removed. In non-aqueous systems, a minimal amount of water is essential for maintaining the enzyme's active conformation. Molecular sieves can be used to control water content.[3][14]Controlled with molecular sieves or vacuum

III. Experimental Protocols

The following protocols provide a starting point for the synthesis and optimization of 3-methyl-3-butenyl acetate.

Protocol 1: Batch Synthesis via Transesterification (Solvent-Based)

This protocol is designed for initial screening and small-scale synthesis.

Materials:

  • 3-methyl-3-buten-1-ol (≥98% purity)

  • Vinyl acetate (≥99% purity)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Anhydrous n-hexane (or other suitable non-polar solvent)

  • Reaction vials (e.g., 20 mL screw-cap vials with PTFE septa)

  • Temperature-controlled orbital shaker

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Methodology:

  • Reaction Setup: In a 20 mL vial, add 10 mmol of 3-methyl-3-buten-1-ol.

  • Solvent and Acyl Donor Addition: Add 5 mL of n-hexane, followed by 20 mmol of vinyl acetate (1:2 molar ratio of alcohol to acyl donor).

  • Enzyme Addition: Add the immobilized lipase, starting with 5% of the total substrate weight (e.g., if total substrate weight is ~2.5 g, add 125 mg of enzyme).

  • Incubation: Securely cap the vial and place it in an orbital shaker set to 45°C and 200 rpm.

  • Monitoring the Reaction: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

  • Sample Preparation: Dilute the aliquot with 1 mL of n-hexane and filter through a 0.22 µm syringe filter to remove the enzyme before GC analysis.

  • Analysis: Analyze the sample using GC-FID or GC-MS to determine the conversion of 3-methyl-3-buten-1-ol and the yield of 3-methyl-3-butenyl acetate. An internal standard can be used for accurate quantification.

Diagram: Ping-Pong Bi-Bi Kinetic Mechanism

G E Lipase (E) EA Acyl-Enzyme Intermediate (E-Acyl) E->EA + A Q Ester (Q) (3-Methyl-3-butenyl Acetate) E->Q + Q EA->E + B P Product 1 (P) (e.g., Acetaldehyde) EA->P EA->P - P A Acyl Donor (A) (e.g., Vinyl Acetate) B Alcohol (B) (3-methyl-3-buten-1-ol)

Sources

Method

Application Note: Extraction, Isolation, and Analytical Profiling of 3-Methyl-3-butenyl Acetate

Target Audience: Analytical Chemists, Natural Product Researchers, and Flavor/Fragrance Scientists Matrix Applications: Plant tissues, fruit pulps (e.g., Annona montana, Malus × domestica), and complex biological exudate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Flavor/Fragrance Scientists Matrix Applications: Plant tissues, fruit pulps (e.g., Annona montana, Malus × domestica), and complex biological exudates.

Executive Summary & Chemical Profiling

3-Methyl-3-butenyl acetate (also known as isoprenyl acetate) is a highly volatile, branched-chain carboxylic acid ester [1]. Biogenetically derived from the isopentenol utilization pathway, it is a critical semiochemical and flavor-impact compound found in various natural products, including wild soursop and climacteric fruits like apples [2, 3].

Because of its high volatility and susceptibility to hydrolysis under extreme pH, the extraction of 3-methyl-3-butenyl acetate requires techniques that prevent thermal degradation and solvent-induced artifact formation. This guide details two field-proven, self-validating methodologies for its isolation: Headspace Solid-Phase Microextraction (HS-SPME) for non-destructive volatile profiling, and Simultaneous Distillation-Extraction (SDE) for high-yield preparative isolation.

Quantitative Physicochemical Data

Understanding the physicochemical properties of 3-methyl-3-butenyl acetate is the foundation of any logical extraction strategy. The moderate LogP and low molecular weight dictate the choice of mid-polar extraction phases.

PropertyValueAnalytical Implication
Molecular Formula C₇H₁₂O₂Indicates a short-chain, branched ester.
Molecular Weight 128.17 g/mol Highly volatile; prone to loss during rotary evaporation.
Boiling Point 151.0 – 152.0 °CRequires a low-boiling extraction solvent (e.g., diethyl ether) for safe concentration.
LogP (Octanol/Water) 1.8 – 1.91Moderately lipophilic; benefits from "salting-out" in aqueous matrices.
Solubility Insoluble in water; soluble in organicsIdeal for biphasic partitioning (SDE) or headspace volatilization.
Odor Profile Fruity, greenDetectable via Gas Chromatography-Olfactometry (GC-O).

Data synthesized from the and [1, 4].

Mechanistic Rationale for Extraction Strategies

To establish a self-validating analytical system, the extraction method must be tailored to the experimental end-goal.

  • For Volatile Profiling (HS-SPME): We utilize a triple-phase DVB/CAR/PDMS fiber. Causality: Polydimethylsiloxane (PDMS) acts as a liquid sink for non-polar compounds, Divinylbenzene (DVB) captures mid-polar esters, and the microporous Carboxen (CAR) efficiently traps low-molecular-weight analytes (like the 128.17 g/mol isoprenyl acetate). This synergistic coating prevents the displacement of our target ester by higher-molecular-weight matrix lipids.

  • For Exhaustive Isolation (SDE): We utilize a Likens-Nickerson apparatus with diethyl ether. Causality: SDE combines hydrodistillation (which ruptures plant cell walls to release intracellular volatiles) with continuous solvent extraction. Diethyl ether (bp 34.6 °C) is selected because its boiling point is >115 °C lower than that of 3-methyl-3-butenyl acetate (151 °C). This massive boiling point differential is critical; it allows for subsequent volume reduction using a Kuderna-Danish concentrator without co-evaporating the target isolate [2].

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the rapid, solvent-free isolation of 3-methyl-3-butenyl acetate from fruit pulp or biological fluids.

Step-by-Step Methodology
  • Matrix Disruption & Internal Standardization: Homogenize 5.0 g of the sample matrix in a 20 mL headspace vial. Spike the sample with 10 µL of an internal standard (e.g., tetradecane, 10 mg/L in methanol) to validate extraction efficiency and enable relative quantification [3].

  • Salting-Out Effect: Add 1.5 g of anhydrous Sodium Chloride (NaCl) and 5 mL of LC-MS grade water. Causality: The addition of NaCl increases the ionic strength of the aqueous phase, significantly lowering the dielectric constant and decreasing the solubility of the ester. This thermodynamically drives 3-methyl-3-butenyl acetate into the headspace.

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40 °C for 15 minutes under continuous agitation (250 rpm). Causality: 40 °C is sufficient to volatilize the ester without inducing thermally catalyzed ester hydrolysis or Maillard reactions in the matrix.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40 °C.

  • Thermal Desorption: Retract the fiber and immediately inject it into the GC inlet at 250 °C for 5 minutes (splitless mode) to ensure complete desorption of the analyte onto the column head.

SPME_Workflow N1 1. Matrix Homogenization (+ Internal Standard) N2 2. Salting-Out (NaCl) Forces ester into headspace N1->N2 N3 3. Thermal Equilibration (40°C, 15 min) N2->N3 N4 4. HS-SPME Extraction (DVB/CAR/PDMS Fiber, 30 min) N3->N4 N5 5. Thermal Desorption (GC Inlet, 250°C) N4->N5

Fig 1. HS-SPME workflow for the extraction of volatile esters.

Protocol 2: Simultaneous Distillation-Extraction (SDE)

For researchers requiring physical isolation of 3-methyl-3-butenyl acetate for downstream NMR, bioassays, or preparative-scale purification, SDE is the gold standard [2].

Step-by-Step Methodology
  • Slurry Preparation: Blend 250 g of the biological matrix with 800 mL of distilled water. Add 2.0 mg of methyl undecanoate as an internal standard. Transfer to a 2 L round-bottom flask (the sample flask).

  • Solvent Preparation: Place 50 mL of high-purity, peroxide-free diethyl ether into a 100 mL round-bottom flask (the solvent flask).

  • Likens-Nickerson Assembly: Connect both flasks to a Likens-Nickerson microapparatus. Heat the sample flask to 100 °C (boiling) and the solvent flask to 45 °C.

  • Co-Distillation: Allow the system to reflux for 90 minutes. Causality: As steam and ether vapors rise, they co-condense on the apparatus's cold finger. The immiscible liquids separate in the U-tube, returning water to the sample flask and ether (now enriched with 3-methyl-3-butenyl acetate) to the solvent flask.

  • Phase Separation: Collect the ether extract and pass it through a column of anhydrous sodium sulfate (Na₂SO₄) to remove residual moisture. Water removal is critical to prevent ester hydrolysis during concentration.

  • Kuderna-Danish Concentration: Transfer the dried extract to a Kuderna-Danish (KD) concentrator equipped with a 3-ball Snyder column. Concentrate the extract over a 50 °C water bath down to 1.0 mL. Causality: Never use a rotary evaporator for this compound. The Snyder column provides theoretical plates that reflux the 151 °C boiling ester back into the flask while allowing the 34.6 °C ether to escape.

  • Final Polish: Reduce the volume to exactly 0.2 mL using a gentle stream of high-purity Nitrogen gas.

SDE_Workflow N1 Aqueous Matrix Flask (Hydrodistillation at 100°C) N3 Likens-Nickerson Apparatus (Vapor Co-condensation) N1->N3 N2 Organic Solvent Flask (Diethyl Ether at 45°C) N2->N3 N4 Phase Separation & Dehydration (Anhydrous Na2SO4) N3->N4 N5 Kuderna-Danish Concentration (Snyder Column, 50°C Bath) N4->N5 N6 Isolated 3-Methyl-3-butenyl acetate (Ready for GC-MS/NMR) N5->N6

Fig 2. SDE mechanism using a Likens-Nickerson apparatus.

Analytical Validation: GC-MS and GC-O Parameters

To validate the isolation of 3-methyl-3-butenyl acetate, extracts must be analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). When evaluating flavor/fragrance impact, coupling the system to an Olfactory port (GC-O) allows the researcher to correlate the chemical peak with its characteristic "fruity" sensory descriptor.

Column Selection Causality: A polar polyethylene glycol (PEG) phase column (e.g., DB-Wax or Supelcowax 10) is strictly recommended. Esters can exhibit peak tailing on non-polar (e.g., DB-5) columns due to hydrogen bonding with active silanol sites. A polar column ensures sharp, symmetrical peaks for precise integration [2, 3].

Table 2: Recommended GC-MS/GC-O Operating Parameters
ParameterSpecification / Setting
Column Supelcowax 10 or DB-Wax (60 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (for trace SPME) or Split 1:50 (for concentrated SDE extracts)
Inlet Temperature 220 °C – 250 °C
Oven Temperature Program 40 °C (hold 3 min) → ramp 4 °C/min to 240 °C → hold 10 min
MS Ionization Electron Impact (EI) at 70 eV
Primary Quantitation Ions (m/z) 43 [CH₃CO]⁺ (base peak) and 68 [C₅H₈]⁺ (isoprene radical cation)
Olfactory Split Ratio 1:1 (MS detector : Olfactory sniffing port)

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78879, 3-Methyl-3-butenyl acetate. PubChem. Retrieved from:[Link]

  • Pino, J. A., et al. (1995). Volatile Components of Wild Soursop (Annona montana Macf.) Fruit. Journal of Essential Oil Research, 7(4), 423-426. Retrieved from:[Link]

  • Rowan, D. D., et al. (2009). Profiling Fruit Volatiles in the Progeny of a 'Royal Gala' × 'Granny Smith' Apple (Malus × domestica) Cross. Journal of Agricultural and Food Chemistry, 57(17), 7953–7961. Retrieved from:[Link]

  • Food and Agriculture Organization of the United Nations (FAO). JECFA Flavorings Evaluation: Isoprenyl acetate (No. 1269). FAO Food Safety and Quality Database. Retrieved from:[Link]

Application

The Versatile Platform of 3-Methyl-3-butenyl Acetate in Polymer and Materials Science: Application Notes and Protocols

Introduction: Unlocking Functionality with a Bio-inspired Monomer In the quest for advanced polymeric materials with tailored properties and functionalities, the strategic selection of monomeric building blocks is paramo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Functionality with a Bio-inspired Monomer

In the quest for advanced polymeric materials with tailored properties and functionalities, the strategic selection of monomeric building blocks is paramount. 3-Methyl-3-butenyl acetate, also known as isoprenyl acetate, emerges as a highly versatile monomer, offering a unique combination of a polymerizable vinyl group and a pendant allyl-type functionality. This structure provides a gateway for the synthesis of functional polymers amenable to a wide array of post-polymerization modifications. This guide provides an in-depth exploration of the applications of 3-methyl-3-butenyl acetate in polymer and materials science, complete with detailed protocols for its polymerization via various controlled and enzymatic methods, and subsequent functionalization.

The presence of the terminal double bond in the side chain of the resulting polymer, poly(3-methyl-3-butenyl acetate), makes it an ideal scaffold for "click" chemistry reactions, such as thiol-ene additions.[1][2] This allows for the straightforward introduction of a diverse range of chemical moieties, enabling the fine-tuning of material properties for specific applications in fields ranging from drug delivery to advanced coatings and adhesives.

Polymerization of 3-Methyl-3-butenyl Acetate: Methodologies and Protocols

The polymerization of vinyl esters, such as 3-methyl-3-butenyl acetate, can be achieved through various techniques.[3] For precise control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are highly recommended.[4][] Furthermore, enzymatic polymerization presents a green and sustainable alternative for the synthesis of polyesters with unsaturated side chains.[6]

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile and robust method for controlling the polymerization of a wide range of monomers, including vinyl acetates.[1][3][7] The choice of the RAFT agent is crucial for achieving good control. For vinyl acetate and its derivatives, xanthates are often the most suitable chain transfer agents.[3]

Protocol: RAFT Polymerization of 3-Methyl-3-butenyl Acetate

This protocol is adapted from established procedures for the RAFT polymerization of vinyl acetate.[3][7]

Materials:

  • 3-Methyl-3-butenyl acetate (monomer), purified by passing through a column of basic alumina.

  • O-Ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Xanthate RAFT agent).

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator), recrystallized from methanol.

  • Anhydrous 1,4-dioxane (solvent).

  • Schlenk flask, gas-tight syringe, and standard Schlenk line equipment.

Procedure:

  • In a Schlenk flask, dissolve the xanthate RAFT agent (e.g., 0.05 mmol) and AIBN (e.g., 0.01 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Add the purified 3-methyl-3-butenyl acetate (e.g., 5 mmol) to the flask.

  • Seal the flask with a rubber septum and de-gas the solution by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 6-24 hours).

  • To monitor the polymerization, take aliquots at different time points using a degassed syringe and analyze for monomer conversion by ¹H NMR spectroscopy and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Purification of Monomer: Removing inhibitors is crucial for achieving controlled polymerization and preventing side reactions.

  • Freeze-Pump-Thaw Cycles: This procedure effectively removes dissolved oxygen, which can act as a radical scavenger and inhibit the polymerization.

  • Choice of RAFT Agent: Xanthates are known to provide good control over the polymerization of "less-activated" monomers like vinyl acetates.[3]

  • Initiator to RAFT Agent Ratio: This ratio influences the number of polymer chains and the final molecular weight. A lower ratio generally leads to higher molecular weights.

Diagram of RAFT Polymerization Workflow

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Monomer 3-Methyl-3-butenyl Acetate (Purified) Schlenk_Flask Combine in Schlenk Flask Monomer->Schlenk_Flask RAFT_Agent Xanthate RAFT Agent RAFT_Agent->Schlenk_Flask Initiator AIBN Initiator->Schlenk_Flask Solvent 1,4-Dioxane Solvent->Schlenk_Flask Degas Freeze-Pump-Thaw (3 cycles) Schlenk_Flask->Degas Polymerization Polymerize at 60-70°C (N2 atmosphere) Degas->Polymerization Monitoring Monitor by ¹H NMR & GPC Polymerization->Monitoring Termination Terminate (Cool & Expose to Air) Polymerization->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Drying Dry under Vacuum Precipitation->Drying Final_Polymer Poly(3-methyl-3-butenyl acetate) Drying->Final_Polymer ATRP_Mechanism Initiator R-X (Dormant Species) Radical R• (Active Radical) Initiator->Radical k_act Catalyst Cu(I)/L (Activator) Deactivator X-Cu(II)/L (Deactivator) Catalyst->Deactivator k_act Catalyst->Deactivator k_act Deactivator->Catalyst k_deact Deactivator->Catalyst k_deact Radical->Initiator k_deact Propagating_Radical P-M• (Propagating Radical) Radical->Propagating_Radical k_p Monomer Monomer (3-Methyl-3-butenyl acetate) Dormant_Polymer P-M-X (Dormant Polymer) Propagating_Radical->Dormant_Polymer k_deact Dormant_Polymer->Propagating_Radical k_act

Caption: ATRP equilibrium and propagation.

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective route to polymer synthesis under mild conditions. [6]Lipases are commonly used to catalyze the polycondensation of diols and diacids or the ring-opening polymerization of lactones. For vinyl esters, enzymatic transesterification can be employed.

Protocol: Lipase-Catalyzed Polycondensation

This protocol describes the synthesis of a polyester incorporating 3-methyl-3-butenyl acetate through enzymatic polycondensation with a diol and a diacid.

Materials:

  • 3-Methyl-3-buten-1-ol (derived from hydrolysis of the acetate, or used directly if the enzyme is tolerant).

  • A dicarboxylic acid (e.g., adipic acid).

  • Immobilized Candida antarctica lipase B (CALB, Novozym 435).

  • Diphenyl ether (high-boiling solvent).

  • Molecular sieves (4 Å).

Procedure:

  • In a reaction vessel, combine equimolar amounts of 3-methyl-3-buten-1-ol and the dicarboxylic acid.

  • Add diphenyl ether as the solvent and molecular sieves to absorb the water by-product.

  • Add the immobilized lipase (e.g., 10% by weight of the monomers).

  • Heat the mixture to 60-80 °C under a gentle stream of nitrogen to facilitate the removal of water.

  • Maintain the reaction for 24-72 hours.

  • Monitor the progress by analyzing the molecular weight of the polymer by GPC.

  • After the reaction, remove the enzyme by filtration.

  • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Causality Behind Experimental Choices:

  • Enzyme Choice: CALB is a robust and widely used lipase for polyester synthesis due to its high activity and stability in organic solvents. [8]* Molecular Sieves: The removal of water is crucial to shift the equilibrium towards the formation of high molecular weight polymer.

  • Mild Reaction Conditions: Enzymatic reactions are conducted at lower temperatures, preserving the structure of thermally sensitive functional groups like the double bond. [9]

Post-Polymerization Modification: Tailoring Functionality

The pendant double bond in poly(3-methyl-3-butenyl acetate) is a versatile handle for post-polymerization modification, most notably through the highly efficient thiol-ene "click" reaction. [10]This reaction proceeds under mild conditions, often initiated by UV light or a radical initiator, and allows for the quantitative introduction of a wide range of functionalities. [2] Protocol: Thiol-Ene Modification of Poly(3-methyl-3-butenyl acetate)

Materials:

  • Poly(3-methyl-3-butenyl acetate).

  • A thiol-containing molecule (e.g., 1-thioglycerol for hydrophilicity, or a fluorescently tagged thiol for imaging applications).

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator).

  • Anhydrous THF (solvent).

  • UV lamp (365 nm).

Procedure:

  • Dissolve the poly(3-methyl-3-butenyl acetate) in anhydrous THF in a quartz reaction vessel.

  • Add a slight excess of the thiol-containing molecule (e.g., 1.2 equivalents per double bond).

  • Add the photoinitiator (e.g., 1-5 mol% relative to the thiol).

  • Seal the vessel and degas the solution with nitrogen for 15-20 minutes.

  • Irradiate the solution with a UV lamp at room temperature for 1-4 hours.

  • Monitor the disappearance of the double bond signal by ¹H NMR spectroscopy.

  • Precipitate the functionalized polymer in a suitable non-solvent.

  • Filter and dry the polymer under vacuum.

Diagram of Thiol-Ene Modification

Thiol_Ene_Modification cluster_reactants Reactants cluster_conditions Reaction Conditions Polymer Poly(3-methyl-3-butenyl acetate) (Pendant Double Bond) plus + Thiol Thiol-containing Molecule (R-SH) arrow Initiator Photoinitiator (DMPA) UV UV Light (365 nm) Product Functionalized Polymer (Thioether Linkage)

Caption: Thiol-ene post-polymerization modification.

Data Presentation: Expected Polymer Properties

The properties of poly(3-methyl-3-butenyl acetate) will depend on the polymerization method and the resulting molecular weight and dispersity. The following table provides a summary of expected properties based on analogous polymers.

PropertyExpected Value/RangeCharacterization Technique
Molecular Weight (Mn) 5,000 - 50,000 g/mol (Controlled Polymerization)GPC/SEC
Dispersity (Đ) 1.1 - 1.5 (Controlled Polymerization)GPC/SEC
Glass Transition (Tg) 20 - 40 °C (similar to poly(vinyl acetate))DSC
Appearance Colorless to pale yellow solidVisual Inspection
Solubility Soluble in common organic solvents (THF, Toluene, Chloroform)Solubility Tests

Conclusion and Future Outlook

3-Methyl-3-butenyl acetate represents a valuable and versatile monomer for the synthesis of functional polymers. The ability to precisely control its polymerization using techniques like RAFT and ATRP, coupled with the facile post-polymerization modification of the resulting polymer via thiol-ene chemistry, opens up a vast design space for new materials. The protocols provided in this guide serve as a robust starting point for researchers to explore the potential of this monomer in their respective fields. Future research could focus on the synthesis of block copolymers incorporating this monomer for self-assembly applications, as well as the development of novel functional materials for biomedical and technological applications through creative post-polymerization modification strategies.

References

  • Clamor, M., et al. (2018). Well-controlled ROP of ε-allyl caprolactone using Mg(BHT)2(THF)2 to yield an allyl-functionalized lactone. Polymers, 10(11), 1234.
  • Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Enzyme-Catalyzed Synthesis of Unsaturated Aliphatic Polyesters Based on Green Monomers from Renewable Resources - MDPI. (2013). Retrieved March 26, 2026, from [Link]

  • Enzyme-catalyzed synthesis of unsaturated aliphatic polyesters based on green monomers from renewable resources - PubMed. (2013). Retrieved March 26, 2026, from [Link]

  • Synthesis of functionalized poly(vinyl acetate) mediated by alkyne-terminated RAFT agents. (2015). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • RAFT polymerization of fatty acid containing monomers: controlled synthesis of polymers from renewable resources - RSC Publishing. (2013). Retrieved March 26, 2026, from [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Recent Advances in the Enzymatic Synthesis of Polyester - MDPI. (2022). Retrieved March 26, 2026, from [Link]

  • (Open Access) Enzymatic synthesis of unsaturated polyesters: functionalization and reversibility of the aza-Michael addition of pendants (2019) | Alessandro Pellis | 39 Citations - SciSpace. (2019). Retrieved March 26, 2026, from [Link]

  • Synthesis of End-Functional Poly(vinyl acetate) by Cobalt-Mediated Radical Polymerization. (2005). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Synthesis of functionalized poly(vinyl acetate) mediated by alkyne-terminated RAFT agents. (2015). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol - Soft Matter (RSC Publishing). (2018). Retrieved March 26, 2026, from [Link]

  • Atom Transfer Radical Polymerization of Functionalized Vinyl Monomers Using Perylene as a Visible Light Photocatalyst - PMC. (2016). Retrieved March 26, 2026, from [Link]

  • 1 History of Post-polymerization Modification - Wiley-VCH. (n.d.). Retrieved March 26, 2026, from [Link]

  • Advanced Applications of Thiol-Ene Formulations - RadTech. (n.d.). Retrieved March 26, 2026, from [Link]

  • Multifunctional Linear Methacrylate Copolymer Polyenes Having Pendant Vinyl Groups: Synthesis and Photoinduced Thiol-Ene Crosslinking Polyaddition | Request PDF - ResearchGate. (2013). Retrieved March 26, 2026, from [Link]

  • Synthesis of double-bond-containing diblock copolymers via RAFT polymerization. (n.d.). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials**. (n.d.). Retrieved March 26, 2026, from [Link]

  • Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Poly(ethylmethacrylate) with Pendant Carbazole Groups - SciSpace. (n.d.). Retrieved March 26, 2026, from [Link]

  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide | Macromolecules. (2017). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Functional Polyesters with Pendant Double Bonds Prepared by Coordination–Insertion and Cationic Ring-Opening Copolymerizations of ε-Caprolactone with Renewable Tulipalin A | Request PDF - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Functional polymers by atom transfer radical polymerization. (2001). Retrieved March 26, 2026, from [Link]

  • Properties and Applications of Polymers: A Mini Review. (n.d.). Springer. Retrieved March 26, 2026, from [Link]

  • Development of Environmentally Friendly Atom Transfer Radical Polymerization - MDPI. (2020). Retrieved March 26, 2026, from [Link]

  • Synthesis of Polymers Containing Cross-Linkable Groups by Atom Transfer Radical Polymerization: Poly(allyl methacrylate) and Copolymers of Allyl Methacrylate and Styrene | Macromolecules. (2004). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Isopropenyl acetate - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Isoprenyl acetate CAS# 5205-07-2: Odor profile, Molecular properties, Regulation - Scent.vn. (n.d.). Retrieved March 26, 2026, from [Link]

  • Poly Isobornyl Acrylate: Comprehensive Analysis Of Synthesis, Properties, And Advanced Applications In Coatings And Adhesives - Patsnap Eureka. (2026). Retrieved March 26, 2026, from [Link]

Sources

Method

Catalytic conversion of 3-Methyl-3-butenyl acetate in organic synthesis

Application Note: Catalytic Conversion of 3-Methyl-3-butenyl Acetate in Advanced Organic Synthesis Executive Summary 3-Methyl-3-butenyl acetate (commonly known as isoprenyl acetate) is a highly versatile hemiterpene buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Conversion of 3-Methyl-3-butenyl Acetate in Advanced Organic Synthesis

Executive Summary

3-Methyl-3-butenyl acetate (commonly known as isoprenyl acetate) is a highly versatile hemiterpene building block utilized extensively in the synthesis of fine chemicals, pharmaceuticals, and complex natural products. Its terminal olefin and ester functionalities make it a prime candidate for selective catalytic transformations. This application note details two state-of-the-art catalytic methodologies for the conversion of 3-methyl-3-butenyl acetate: a highly chemoselective Palladium-Catalyzed Diacetoxylation and an atom-economical Zinc-Catalyzed Friedel-Crafts Allylation . By detailing the mechanistic causality and providing self-validating protocols, this guide serves as a robust reference for drug development professionals and synthetic chemists.

Palladium-Catalyzed Diacetoxylation (Pd(II)/Pd(IV) Pathway)

Mechanistic Insights & Causality

The dioxygenation of alkenes is a fundamental difunctionalization method. While osmium tetroxide is traditionally used, its high toxicity limits industrial scalability. Alternative palladium-catalyzed aerobic oxidations often require high pressures or stoichiometric amounts of hypervalent iodine (e.g., PhI(OAc)2​ ), which generate significant chemical waste[1].

To circumvent these limitations, a highly reactive Pd(II)/Pd(IV) redox process utilizing peracetic acid ( AcO2​H ) as the primary oxidant and acetic anhydride ( Ac2​O ) as a critical additive has been developed[2].

  • The Role of Acetic Anhydride: In the absence of Ac2​O , the reaction predominantly yields a hydroxyacetoxylation product. The addition of Ac2​O is mechanistically critical; it suppresses the nucleophilic attack of water (present in aqueous peracetic acid) and drives the chemoselectivity entirely toward the diacetoxylation product[2].

  • The Pd(IV) Intermediate: The oxidant rapidly oxidizes the Pd(II) catalyst to a highly electrophilic Pd(IV) species. This intermediate undergoes a syn-addition across the terminal olefin of 3-methyl-3-butenyl acetate, followed by rapid reductive elimination to release the diacetoxylated product and regenerate the Pd(II) catalyst[1].

G Pd2 Pd(II)(OAc)2 Catalyst Oxidation Oxidation via AcO2H / Ac2O Pd2->Oxidation Oxidant addition Pd4 Pd(IV) Intermediate Highly Reactive Oxidation->Pd4 Oxidation state +2 to +4 SynAdd Syn-Addition onto Alkene Pd4->SynAdd Alkene coordination Alkene 3-Methyl-3-butenyl acetate (Substrate) Alkene->SynAdd RedElim Reductive Elimination SynAdd->RedElim Intermediate formation RedElim->Pd2 Catalyst regeneration Product Diacetoxylation Product (90% Yield) RedElim->Product Product release

Caption: Mechanistic Pd(II)/Pd(IV) redox cycle for the diacetoxylation of 3-methyl-3-butenyl acetate.

Protocol: Diacetoxylation of 3-Methyl-3-butenyl acetate

Self-Validating System: This protocol incorporates internal standard NMR tracking to ensure quantitative conversion before the workup phase, preventing the isolation of inseparable starting material mixtures.

Materials:

  • 3-Methyl-3-butenyl acetate (1.0 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (5 mol %, 0.05 mmol)

  • Peracetic acid ( AcO2​H , 35.5 wt % in AcOH) (1.2 mmol)

  • Acetic anhydride ( Ac2​O ) (2.0 mmol)

  • Anhydrous Acetic Acid (AcOH) (2.0 mL)

  • Mesitylene (Internal Standard, 0.5 mmol)

Step-by-Step Procedure:

  • Oxidant Preparation: In a flame-dried Schlenk flask under an argon atmosphere, premix AcO2​H and Ac2​O at 0 °C. Stir for 10 minutes to ensure complete scavenging of residual water.

  • Catalyst Activation: Dissolve Pd(OAc)2​ in anhydrous AcOH (2.0 mL) and transfer it to the oxidant mixture at 0 °C.

  • Substrate Addition: Slowly add 3-methyl-3-butenyl acetate dropwise to the reaction vessel. Add mesitylene as the internal standard.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (approx. 25 °C). Stir for 4 hours.

  • Validation Check (In-Process): Withdraw a 50 µL aliquot, evaporate the solvent under a stream of N2​ , and dissolve in CDCl3​ . Analyze via 1H NMR. The reaction is complete when the terminal olefin multiplet ( δ ~5.1-5.8 ppm) is completely consumed relative to the mesitylene aromatic peak ( δ 6.8 ppm).

  • Quenching & Extraction: Dilute the mixture with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent in vacuo and purify the crude residue via flash column chromatography (Hexane/EtOAc) to yield the pure diacetoxylation product.

Data Summary: Pd-Catalyzed Diacetoxylation

The table below summarizes the efficacy of this catalytic system across various terminal olefins, highlighting the specific performance of 3-methyl-3-butenyl acetate[2].

SubstrateCatalyst LoadingReaction TimeChemoselectivity (Diacetate : Hydroxyacetate)Isolated Yield
3-Butenenitrile5 mol%4 h> 99:193%
3-Methyl-3-butenyl acetate 5 mol% 4 h > 99:1 90%
Allylbenzene5 mol%4 h> 99:186%

Zinc-Catalyzed Friedel-Crafts Allylation

Mechanistic Insights & Causality

The direct allylation of electron-rich aromatic rings is a powerful C-C bond-forming reaction. Historically, strong Lewis acids like AlCl3​ or FeCl3​ were used, which often led to the rapid polymerization of hemiterpenes like isoprenyl acetate[3].

Recent advancements demonstrate that Zinc(II) triflimidate ( Zn(NTf2​)2​ ) provides the exact "soft" Lewis acidity required.

  • Counter-ion Effect: The triflimidate ( NTf2−​ ) counter-ion is highly delocalized and weakly coordinating, rendering the Zn(II) center exceptionally electrophilic[3]. This allows for the efficient activation of the acetate leaving group on 3-methyl-3-butenyl acetate without requiring harsh temperatures.

  • Temperature & Polymerization Causality: Operating the reaction at 100 °C under solvent-free conditions yields 93% of the allylated product. Pushing the temperature to 120 °C results in rapid conversion but moderate isolated yields due to the onset of partial polymerization of the isoprenyl moiety[3].

Workflow Step1 Step 1: Preparation Mix Anisole & Isoprenyl Acetate Step2 Step 2: Catalysis Add 3 mol% Zn(NTf2)2 Step1->Step2 Step3 Step 3: Heating 100 °C, Solvent-Free Monitor via GC Step2->Step3 Step4 Step 4: Quenching Cool to RT Add Water/EtOAc Step3->Step4 Step5 Step 5: Purification Distillation or Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the solvent-free Friedel-Crafts allylation.

Protocol: Solvent-Free Allylation of Anisole

Self-Validating System: The use of a 10:1 ratio of anisole to isoprenyl acetate ensures that anisole acts as both the reactant and the solvent, preventing localized hotspots that trigger polymerization. GC monitoring dictates the exact quench time.

Materials:

  • Anisole (10.0 mmol)

  • 3-Methyl-3-butenyl acetate (1.0 mmol)

  • Zinc(II) triflimidate ( Zn(NTf2​)2​ ) (3 mol %, 0.03 mmol)

Step-by-Step Procedure:

  • Reagent Mixing: To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anisole (10.0 mmol) and 3-methyl-3-butenyl acetate (1.0 mmol).

  • Catalyst Introduction: Add Zn(NTf2​)2​ (0.03 mmol) directly to the neat mixture. Note: The reaction is highly sensitive to the Lewis acid; ensure the catalyst is stored and handled under anhydrous conditions.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously.

  • Validation Check (In-Process): Monitor the reaction via Gas Chromatography (GC). Withdraw a 10 µL sample every 30 minutes, dilute in diethyl ether, and inject. The reaction is deemed complete when the isoprenyl acetate peak is fully consumed (typically 2-3 hours).

  • Quenching: Remove the flask from the oil bath and cool to room temperature. Quench the catalyst by adding 5 mL of deionized water.

  • Extraction & Purification: Extract the organic layer with Ethyl Acetate ( 2×10 mL). Dry over MgSO4​ . Remove the excess anisole via vacuum distillation. The resulting ortho/para isomer mixture of the allylated product can be isolated via reduced-pressure distillation or silica gel chromatography.

Data Summary: Catalyst Screening for Friedel-Crafts Allylation

The table below illustrates the critical nature of the metal center and the counter-ion in optimizing the yield of the allylated anisole derivative[3].

Catalyst (3 mol%)Temperature (°C)Conversion (%)Major ByproductIsolated Yield (3a/4a isomers)
Cu(OTf)2​ 100CompleteBis-arylated products16%
Ni(NTf2​)2​ 100CompleteNone86%
Zn(OTf)2​ 100IncompleteBis-arylated products< 20%
Zn(NTf2​)2​ 100 Complete None 93%
Zn(NTf2​)2​ 120CompletePolymerizationModerate

References

  • Efficient Diacetoxylation of Alkenes via Pd(II)/Pd(IV) Process with Peracetic Acid and Acetic Anhydride Organic Letters, ACS Publications URL:[Link]

  • Catalytic Friedel-Crafts allylation using Zn(II) triflimidate Comptes Rendus Chimie, Académie des sciences URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Esterification of 3-Methyl-3-butenyl Acetate

Welcome to the technical support center for the synthesis of 3-Methyl-3-butenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-3-butenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its esterification. As Senior Application Scientists, our goal is to blend established chemical principles with field-proven insights to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of 3-Methyl-3-butenyl acetate, providing a foundational understanding of the process.

Q1: What is the most common and scalable method for synthesizing 3-Methyl-3-butenyl acetate?

A1: The most prevalent and industrially relevant method is the Fischer-Speier esterification. This reaction involves heating the alcohol (3-Methyl-3-buten-1-ol, also known as isoprenol) with a carboxylic acid (acetic acid) in the presence of a strong acid catalyst.[1][2] The reaction is reversible, and therefore, specific techniques must be employed to drive the reaction toward the product side to achieve high yields.[3][4]

Q2: What are the recommended catalysts for this esterification, and why?

A2: Strong Brønsted acids are the standard catalysts. The most common choices include:

  • Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, making it a common choice for large-scale synthesis.[1][5]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, non-oxidizing acid that is often easier to handle and can lead to cleaner reactions with fewer side products.[6]

  • Boron Trifluoride (BF₃): Used as its etherate complex, it's another effective Lewis acid catalyst for this transformation.[5]

The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4]

Q3: How can the reaction equilibrium be manipulated to maximize the yield of 3-Methyl-3-butenyl acetate?

A3: The Fischer esterification is an equilibrium-controlled process.[3] To maximize product formation, Le Châtelier's principle is applied. There are two primary strategies:

  • Use of an Excess Reactant: The reaction can be driven forward by using a large excess of one of the reactants, typically the less expensive one (in this case, often acetic acid).[1][3]

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture will shift the equilibrium to the right.[3][5] This is most effectively achieved by using a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent (like toluene or cyclohexane).[5][6] Alternatively, desiccants like molecular sieves can be used for smaller-scale reactions.[6]

Q4: What are the primary side reactions to be aware of during the esterification of an allylic alcohol like isoprenol?

A4: Allylic alcohols are susceptible to specific side reactions under acidic conditions:

  • Ether Formation: A portion of the alcohol can undergo self-condensation or react with another alcohol molecule to form the corresponding ether (e.g., di(3-methyl-3-butenyl) ether). This is a known inefficiency in the esterification of allyl-type alcohols.[7]

  • Rearrangement: The allylic carbocation intermediate can potentially undergo rearrangement, leading to isomeric products.[8][9]

  • Elimination: Tertiary alcohols are particularly prone to elimination under acidic conditions, though this is less of a concern for the primary alcohol 3-methyl-3-buten-1-ol.[10]

Careful control of temperature and catalyst concentration is crucial to minimize these pathways.

Troubleshooting Guide

This section provides a structured, question-and-answer guide to diagnose and solve specific problems you may encounter during your experiment.

Problem ID Observed Issue Potential Causes & Solutions
YLD-01 Low or No Ester Yield Cause 1: Equilibrium Not Reached or Unfavorable. The reaction is reversible and may not have proceeded sufficiently. Solution:Increase Reaction Time: Monitor the reaction progress via TLC or GC. Continue heating until no further change is observed. • Increase Temperature: Gently increase the reflux temperature. Be aware that higher temperatures can promote side reactions.[11] • Check Catalyst: Ensure the acid catalyst is active and not hydrated. Use a fresh batch if necessary.
Cause 2: Presence of Water. Water, either from reagents or produced during the reaction, pushes the equilibrium back to the starting materials.[11] Solution: • Use anhydrous grade reactants and solvents. • Employ a Dean-Stark apparatus to continuously remove water during the reaction.[5][6]
BYP-01 Significant Byproduct Formation Cause 1: Ether Formation. This is a common side reaction with allylic alcohols.[7] Solution:Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. • Consider Acetic Anhydride: Reacting the alcohol with acetic anhydride instead of acetic acid is an alternative that does not produce water, which can sometimes suppress water-mediated side reactions.[7]
Cause 2: Polymerization/Decomposition. Darkening of the reaction mixture (charring) suggests decomposition. Solution:Lower the Temperature: Operate at the lowest effective reflux temperature. • Reduce Catalyst Concentration: Excessive acid can catalyze degradation pathways.
ISO-01 Difficult Product Isolation Cause 1: Emulsion During Aqueous Workup. The presence of unreacted materials and salts can lead to the formation of stable emulsions between the organic and aqueous layers. Solution: • Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion.[5]
Cause 2: Product Loss in Aqueous Layer. The ester has some, albeit limited, solubility in water, and excess alcohol can increase this. Solution: • Perform multiple extractions (e.g., 3x) with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery from the aqueous phase.[12]
PUR-01 Product Impure After Distillation Cause 1: Residual Acetic Acid. Acetic acid can co-distill if not removed completely. Solution: • During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution. Continue washing until CO₂ evolution (fizzing) ceases. This neutralizes the excess acid.[1][5] Follow with a water or brine wash.
Cause 2: Contamination with Starting Alcohol. The boiling points of the alcohol and ester may be close enough to make separation by simple distillation difficult. Solution: • Ensure the reaction goes to completion to consume the alcohol. • Use fractional distillation with an efficient column (e.g., Vigreux) for purification. Monitor the head temperature closely; it should remain stable at the boiling point of the ester during collection.[2]
Visual Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting common issues in the esterification workflow.

TroubleshootingFlowchart Start Reaction Complete Workup Perform Aqueous Workup Start->Workup CheckYield Check Crude Yield & Purity (TLC/GC) Purify Purify by Distillation CheckYield->Purify Yield & Purity OK TroubleshootYield Problem: Low Yield (YLD-01) CheckYield->TroubleshootYield Low Yield Workup->CheckYield TroubleshootIsolation Problem: Emulsion (ISO-01) Workup->TroubleshootIsolation Emulsion Forms FinalProduct Pure Product Purify->FinalProduct TroubleshootPurity Problem: Impure Product (PUR-01 / BYP-01) Purify->TroubleshootPurity Impure after Distillation

Caption: A decision tree for troubleshooting the synthesis workflow.

Experimental Protocols & Methodologies

Protocol 1: Optimized Fischer Esterification of 3-Methyl-3-buten-1-ol

This protocol details a standard lab-scale synthesis using a Dean-Stark apparatus to maximize yield.

Materials:

  • 3-Methyl-3-buten-1-ol (Isoprenol)

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Diethyl ether (or Ethyl Acetate) for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus (simple or fractional)

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.

  • Charging Reactants: To the round-bottom flask, add 3-methyl-3-buten-1-ol (1.0 eq), acetic acid (1.2-1.5 eq), toluene (approx. 2 mL per gram of alcohol), and p-TsOH (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Monitoring: The reaction can be monitored by TLC or by measuring the volume of water collected in the Dean-Stark trap against the theoretical amount.

  • Cooling & Quenching: Once complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether.

  • Workup - Washing: Transfer the mixture to a separatory funnel.

    • Wash with water (1x).

    • Carefully wash with saturated NaHCO₃ solution (2-3x) until gas evolution ceases. This neutralizes the acidic catalyst and excess acetic acid.

    • Wash with brine (1x) to aid in layer separation and remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent (toluene and diethyl ether) using a rotary evaporator.

  • Purification: Purify the resulting crude oil by distillation under atmospheric pressure to yield pure 3-Methyl-3-butenyl acetate. Collect the fraction boiling at the correct temperature.

Visual Representation of the Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Charge Flask: Alcohol, Acetic Acid, p-TsOH, Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Monitor Monitor Progress (TLC / Water Collection) Reflux->Monitor Quench Cool & Dilute with Ether Monitor->Quench Wash Wash with H₂O, NaHCO₃, Brine Quench->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Evaporate Remove Solvent (Rotovap) Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure Ester Distill->Product

Caption: General workflow for the synthesis and purification of the ester.

Protocol 2: Product Analysis and Characterization

To confirm the identity and purity of the final product, the following analytical methods are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for determining purity and confirming the molecular weight of the ester.[13][14] The retention time will indicate purity relative to any starting materials or byproducts, while the mass spectrum will provide the molecular ion peak (m/z = 128.17) and a characteristic fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will definitively confirm the structure of 3-Methyl-3-butenyl acetate. Key signals in the ¹H NMR spectrum include a singlet for the acetate methyl group (~2.0 ppm), a triplet for the methylene group adjacent to the ester oxygen (~4.2 ppm), and signals for the vinyl protons and methyl group on the double bond.[10]

Mechanism: Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.

Caption: The acid-catalyzed mechanism of Fischer esterification.

References
  • Derr, E. L., & Illman, J. C. (1951). U.S. Patent No. 2,557,639. U.S.
  • Zhang, Y., et al. (n.d.). Catalyzed synthesis of 3-methylbut-3-en-1-ol acetate and its hydrolysis. ResearchGate. [Link]

  • Hearne, G. W., & La France, D. S. (1939). U.S. Patent No. 2,164,188. U.S.
  • Science of Synthesis. (2007). Product Class 5: Allylic Alcohols. Thieme. [Link]

  • CN103214436A. (2013). Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process. Patsnap. [Link]

  • Diao, T., et al. (2010). Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation. Journal of the American Chemical Society. [Link]

  • Tremble, J. (2014). Fischer Esterification. Odinity. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Diao, T., et al. (2010). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. PMC. [Link]

  • Reusch, W. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Tumanov, S., & Kamphorst, J. J. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Cancer & Metabolism. [Link]

  • NIST. (n.d.). 3-Methyl-3-buten-1-ol, acetate. NIST Chemistry WebBook. [Link]

  • FooDB. (2010). Showing Compound 3-Methyl-3-butenyl acetate (FDB009819). [Link]

  • ITG Brands. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. CORESTA. [Link]

  • Filo. (2025). What are possible sources of error in an esterification lab?. [Link]

  • Newman, S. G., et al. (2016). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Catalysis. [Link]

  • Tumanov, S., & Kamphorst, J. J. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. ResearchGate. [Link]

  • Reddit. (2024). Esterification not Working (Separation). [Link]

  • University of Missouri-St. Louis. (n.d.). 22. The Fischer Esterification. [Link]

  • Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]

  • Semantic Scholar. (1998). Investigations on the Synthesis of Methyl Acetate in a Heterogeneous Reactive Distillation Process. [Link]

  • PubChem. (n.d.). Isoprenyl acetate. [Link]

  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • ACS Publications. (2014). Catalysts, Kinetics, and Reactive Distillation for Methyl Acetate Synthesis. [Link]

  • MDPI. (2021). Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation. [Link]

  • Google Patents. (1993).
  • Organic Syntheses. (n.d.). tributyl(3-methyl-2-butenyl)tin. [Link]

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of 3-Methyl-3-butenyl Acetate During Aqueous Extraction

Welcome to the Technical Support Center for the extraction and handling of 3-Methyl-3-butenyl acetate (isoprenyl acetate). This volatile acetate ester is a highly valued intermediate in the biosynthesis of advanced aviat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and handling of 3-Methyl-3-butenyl acetate (isoprenyl acetate). This volatile acetate ester is a highly valued intermediate in the biosynthesis of advanced aviation fuels, polymers, and fragrances. However, its ester linkage is notoriously susceptible to both abiotic (pH/temperature-driven) and biotic (enzymatic) hydrolysis during aqueous workup.

This guide provides causality-driven troubleshooting, quantitative parameters, and self-validating protocols to ensure maximum structural preservation and recovery of your target molecule.

Workflow Visualization

G Start Fermentation Broth / Aqueous Matrix Quench 1. Quench & Inhibit (Add NaF/PMSF, Chill to 4°C) Start->Quench Buffer 2. pH Adjustment (Buffer to pH 7.0) Quench->Buffer Salt 3. Salting Out (Add Sat. NaCl) Buffer->Salt Extract 4. Organic Extraction (Cold Ethyl Acetate/Hexane) Salt->Extract Separate 5. Phase Separation (Centrifugation at 4°C) Extract->Separate Dry 6. Desiccation (Anhydrous Na2SO4) Separate->Dry

Optimized workflow for isoprenyl acetate extraction.

Section 1: Core Troubleshooting FAQs

Q1: Why does my 3-methyl-3-butenyl acetate degrade so rapidly during standard liquid-liquid extraction from fermentation broths? A: The degradation is typically driven by a two-front attack during the extraction process:

  • Enzymatic Hydrolysis: If you are extracting from engineered microbial cultures (e.g., Pseudomonas putida or E. coli), 1 into isoprenol and acetic acid[1].

  • Abiotic Hydrolysis: Esters undergo nucleophilic acyl substitution in the presence of water. This reaction is catalyzed by both acids and bases. If the pH of your aqueous matrix drifts outside the neutral range, the 2 due to hydroxide attack or protonation of the carbonyl oxygen[2].

Q2: How can I immediately halt enzymatic degradation before phase separation? A: You must chemically or thermally quench the esterase activity the moment the cells are lysed or the broth is sampled.

  • Chemical Inhibition: Add a broad-spectrum esterase inhibitor such as Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) directly to the collection tubes.3 in biological matrices[3].

  • Thermal Quenching: Immediately chill the sample to 0–4 °C. Low temperatures drastically reduce the kinetic energy required for the enzymatic transition state.

Q3: What is the optimal solvent and aqueous phase composition to minimize contact time? A: The goal is to drive the ester into the organic phase as rapidly as possible to limit aqueous exposure.

  • Salting Out: Saturate the aqueous phase with NaCl (brine). This increases the polarity of the aqueous phase, significantly decreasing the aqueous solubility of 3-methyl-3-butenyl acetate and forcing it into the organic layer.

  • Solvent Selection: Use cold, moderately polar to non-polar solvents like ethyl acetate or hexane. Ensure the solvent is pre-chilled to 4 °C to maintain the thermal quench.

Section 2: Quantitative Data & Critical Parameters

To standardize your extraction and eliminate batch-to-batch variability, adhere to the empirically derived parameters summarized below.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Aqueous pH < 5.0 or > 8.06.5 – 7.54 of the ester bond[4].
Temperature Ambient (20–25 °C)0 – 4 °CSlows both abiotic hydrolysis kinetics and residual esterase activity.
Esterase Inhibitor None10 mM NaF or 1 mM PMSFIrreversibly binds or competitively inhibits active sites of ubiquitous esterases[3].
Aqueous Modifier Deionized WaterSaturated NaCl (Brine)"Salting out" effect reduces ester solubility in water, accelerating partitioning into the organic phase.
Storage Desiccant NoneAnhydrous Na2​SO4​ 5 during storage[5].
Section 3: Self-Validating Extraction Protocol

A protocol is only as reliable as its internal controls. This step-by-step methodology incorporates an internal standard to self-validate the extraction efficiency and account for any hydrolytic loss during handling.

Materials Needed:

  • Pre-chilled Ethyl Acetate (HPLC grade)

  • Saturated NaCl solution (Brine), pH adjusted to 7.0 using 0.1 M Phosphate Buffer[2]

  • Sodium Fluoride (NaF)[3]

  • Internal Standard: Tridecane (for GC-FID/MS analysis)[6]

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Workflow:

  • Preparation & Spiking: Aliquot 5 mL of the aqueous sample (e.g., fermentation broth) into a pre-chilled 15 mL centrifuge tube containing 10 mM NaF to instantly inhibit esterases[3]. Immediately 6 (internal standard)[6].

    • Causality: Tridecane is non-hydrolyzable. Comparing the final ester/tridecane ratio to a theoretical standard curve validates whether loss occurred via hydrolysis or physical handling errors.

  • pH & Ionic Adjustment: Add 2 mL of pH 7.0 buffered saturated NaCl solution.

    • Causality: Buffering prevents pH-drift-induced hydrolysis, while the high ionic strength drives the ester out of the aqueous phase.

  • Extraction: Add 3 mL of pre-chilled ethyl acetate. Vortex vigorously for exactly 60 seconds to maximize surface area contact between the phases.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4 °C to break any emulsions and cleanly separate the biphasic system.

  • Desiccation: Carefully transfer the upper organic layer (containing the 3-methyl-3-butenyl acetate) to a clean vial containing 0.5 g of anhydrous Na2​SO4​ .

    • Causality: Removing residual micro-droplets of water halts any further slow-acting abiotic hydrolysis during storage[5].

  • Analysis: Analyze via GC-MS/FID. Calculate recovery based on the Tridecane internal standard peak area[6].

Troubleshooting Logic Tree

If you have followed the protocol but are still experiencing low yields, use the logic tree below to isolate the variable causing the hydrolysis.

G Issue Low Isoprenyl Acetate Recovery Check1 Is pH between 6.5 and 7.5? Issue->Check1 Fix1 Adjust with Phosphate Buffer Check1->Fix1 No Check2 Are esterases present? (e.g. cell lysate) Check1->Check2 Yes Fix2 Add Esterase Inhibitor (NaF/PMSF) Check2->Fix2 Yes Check3 Is aqueous contact time > 15 mins? Check2->Check3 No Fix3 Accelerate separation & use Brine Check3->Fix3 Yes

Troubleshooting logic for low ester recovery.

References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance | carbodiimide.com | 4

  • how to prevent NHS ester hydrolysis in aqueous buffer | Benchchem | 2

  • Any advice about the stability of ester and carbamate containing compounds? | ResearchGate | 5

  • Multi-layered metabolic remodeling of Pseudomonas putida for efficient conversion of lignocellulosic sugars to the precursors of advanced aviation fuel | PMC (nih.gov) | 1

  • Inhibition of Acetate Ester Biosynthesis in Banana (Musa sapientum L.) Fruit Pulp under Anaerobic Conditions | ACS Publications | 6

  • Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS | ResearchGate | 3

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Turnover in 3-Methyl-3-butenyl Acetate Synthesis

Welcome to the Technical Support Center for the synthesis of 3-methyl-3-butenyl acetate (commonly known as isoprenyl acetate). This vital intermediate for flavor, fragrance, and advanced aviation fuel production can be s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-methyl-3-butenyl acetate (commonly known as isoprenyl acetate). This vital intermediate for flavor, fragrance, and advanced aviation fuel production can be synthesized via chemical catalysis (Prins condensation/esterification) or biocatalysis (enzymatic transesterification or in vivo microbial production).

This guide is designed for researchers, chemical engineers, and drug development professionals experiencing bottlenecks in catalyst turnover frequency (TOF) and total turnover number (TON).

Part 1: Troubleshooting Solid Acid Catalysts (Chemical Routes)

Q1: Why does the turnover frequency (TOF) of my mesoporous silica catalyst (e.g., Sn-MCM-41/48) drop significantly after the first two cycles during the one-pot Prins condensation and esterification route?

  • Causality: The one-pot synthesis utilizing isobutene, paraformaldehyde, and acetic acid generates water as a byproduct of the esterification process. Water molecules possess high oxophilicity and coordinate strongly to the empty p or d orbitals of the Lewis acid metal center (e.g., Sn⁴⁺). This creates a dense hydration sphere that thermodynamically outcompetes the coordination of the bulky isobutene and formaldehyde substrates, effectively blocking the active sites and halting catalytic turnover.

  • Solution: Implement a continuous Dean-Stark water removal apparatus during the reaction. Post-reaction, regenerate the catalyst via thermal desorption under vacuum (120°C for 4 hours) to strip the hydration sphere before the next cycle.

Q2: How do I prevent active metal leaching and maintain high turnover numbers when using silica-supported Lewis acids?

  • Causality: Traditional wet impregnation of Lewis acids (like SnCl₄) onto unmodified silica results in weak physisorption or hydrolytically unstable Si–O–Sn bonds. During the reaction, the generated water hydrolyzes these bonds, causing rapid leaching of the active metal into the organic phase, permanently destroying the catalyst's reusability.

  • Solution: Utilize a heterogeneous Lewis acid catalyst prepared by anchoring tin dichloride onto quaternary ammonium chloride-functionalized MCM-48. The strong ionic and coordinate covalent interactions prevent leaching, maintaining high turnover rates and product yields across multiple cycles[1].

G A Active Sn-MCM-48 (Lewis Acid Sites) B Prins Condensation & Esterification A->B Isobutene + Formaldehyde + Acetic Acid C Water Accumulation (Hydration Sphere) B->C H2O Byproduct D Thermal Regeneration (120°C, Vacuum) C->D Catalyst Deactivation D->A Site Restoration

Caption: Deactivation and regeneration cycle of Sn-MCM-48 solid acid catalyst.

Part 2: Troubleshooting Biocatalytic Systems (Enzymatic & In Vivo Routes)

Q3: My immobilized Pseudomonas cepacia lipase shows rapid deactivation during the transesterification of isoprenol with vinyl acetate. How can I sustain catalyst turnover?

  • Causality: Vinyl acetate is a widely used acyl donor because its leaving group tautomerizes into acetaldehyde, rendering the reaction irreversible. However, acetaldehyde is a highly electrophilic species. It forms irreversible Schiff bases with the ε-amino groups of lysine residues located near the lipase's active site. This covalent modification permanently alters the enzyme's tertiary structure, destroying catalytic turnover[2].

  • Solution: Switch the acyl donor to acetic anhydride with strict, continuous stoichiometric dosing, or implement an in situ vacuum extraction system to strip acetaldehyde from the reaction matrix immediately upon formation.

Q4: When producing isoprenyl acetate in vivo using engineered Pseudomonas putida, why does specific productivity plateau despite high biomass accumulation?

  • Causality: In engineered P. putida, the heterologous expression of Alcohol Acyltransferase (ATF1) from S. cerevisiae drives the condensation of isoprenol and acetyl-CoA. However, P. putida naturally maintains a very low intracellular acetyl-CoA pool (<0.05 μmol/gCDW), creating a severe metabolic bottleneck that starves the ATF1 catalyst. Furthermore, endogenous esterases actively hydrolyze the newly formed isoprenyl acetate back into isoprenol, creating a futile cycle[3].

  • Solution: Overexpress acetyl-CoA synthetase (acs) to expand the intracellular acetyl-CoA pool, and perform targeted gene knockouts of native esterases (e.g., PP_1127, PP_3812, PP_4218) to prevent product degradation[3].

G S Lignocellulosic Sugars A Acetyl-CoA Pool (acs Overexpression) S->A Glycolysis C ATF1 Catalyst (Alcohol Acyltransferase) A->C Acyl Donor I Isoprenol I->C Alcohol Acceptor P 3-Methyl-3-butenyl acetate C->P Condensation D Endogenous Esterases (ΔPP_1127/3812/4218) P->D Hydrolysis Blocked

Caption: Engineered P. putida metabolic pathway for sustained isoprenyl acetate production.

Part 3: Quantitative Data Presentation

Table 1: Catalyst Performance Comparison for 3-Methyl-3-butenyl Acetate Production

Catalyst SystemReaction RoutePrimary BottleneckMax Reported Yield/TiterMitigation Strategy
Sn-MCM-48 Prins CondensationActive metal leaching55.5% YieldQuaternary ammonium anchoring
P. cepacia Lipase TransesterificationAcetaldehyde poisoning>90% ConversionVacuum stripping / Acyl donor swap
ATF1 (P. putida) In vivo esterificationAcetyl-CoA limitation1.5 g/L Titeracs overexpression & esterase knockout

Part 4: Standardized Experimental Protocols

Protocol A: Synthesis of 3-Methyl-3-butenyl Acetate via Sn-MCM-48 Catalysis

This protocol ensures high catalyst turnover by preventing metal leaching during the harsh acidic conditions of the Prins condensation.

  • Catalyst Functionalization: Graft MCM-48 silica with quaternary ammonium chloride, followed by the anchoring of SnCl₄.

    • Self-Validation Step: Perform energy-dispersive X-ray spectroscopy (EDX) mapping on the synthesized catalyst. A uniform Sn distribution without bulk SnO₂ clustering validates successful anchoring.

  • Reaction Setup: In a high-pressure reactor, combine 16 g paraformaldehyde, 120 g isobutene, and 128 g acetic acid with 2.4 g of the functionalized Sn-MCM-48 catalyst[1].

  • Execution: Seal the reactor and heat to 140°C for 6 hours under continuous mechanical stirring (500 rpm)[1].

  • Recovery & Validation: Cool the reactor and filter the solid catalyst.

    • Self-Validation Step: Analyze the organic filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A tin concentration of <1 ppm validates that the metal has not leached and the catalyst's structural integrity is intact for the next turnover cycle.

Protocol B: In Vivo Production via Engineered Pseudomonas putida

This protocol eliminates futile cycling and maximizes the turnover of the heterologous ATF1 enzyme.

  • Strain Engineering: Utilize CRISPR/Cas9 or homologous recombination to knock out endogenous esterases (PP_1127, PP_3812, PP_4218) in P. putida KT2440. Transform the strain with a broad-host-range plasmid overexpressing S. cerevisiae ATF1 and native acs[3].

  • Cultivation: Inoculate the engineered strain into a 2 L bioreactor containing minimal media supplemented with 28.0 g/L glucose and 12.5 g/L xylose at 30°C[3].

  • Substrate Feeding: Feed isoprenol continuously using a dissolved oxygen (DO)-stat feeding strategy to maintain the concentration below the cellular toxicity threshold (<2 g/L).

  • Product Recovery & Validation: Extract the fermentation broth continuously using an organic overlay (e.g., dodecane).

    • Self-Validation Step: Incubate the cell-free extract of the engineered strain with 10 mM of pure isoprenyl acetate. A degradation rate of <5% over 24 hours (quantified via GC-FID) validates the successful elimination of competing hydrolysis pathways, ensuring maximum net catalyst turnover.

References

  • Catalyzed synthesis of 3-methylbut-3-en-1-ol acetate and its hydrolysis Source: ResearchGate URL:[Link]

  • Multi-layered metabolic remodeling of Pseudomonas putida for efficient conversion of lignocellulosic sugars to the precursors of advanced aviation fuel Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Engineering of Transmembrane Alkane Monooxygenases to Improve a Key Reaction Step in the Synthesis of Polymer Precursor Tulipalin Source: bioRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Mitigating Byproduct Formation in 3-Methyl-3-butenyl Acetate Synthesis

Welcome to the technical support center for the synthesis of 3-Methyl-3-butenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-3-butenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) to enhance the yield and purity of your reactions. This document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Synthetic Challenge

The synthesis of 3-Methyl-3-butenyl acetate, a valuable intermediate in the fragrance and pharmaceutical industries, is a two-step process. It begins with the Prins reaction of isobutene and formaldehyde to produce the precursor alcohol, 3-methyl-3-buten-1-ol (MBO), followed by its esterification with acetic acid. While seemingly straightforward, both stages are susceptible to significant byproduct formation, which can drastically reduce yields and complicate purification. This guide will dissect the common challenges in each step and provide actionable solutions grounded in chemical principles.

Part 1: Troubleshooting the Prins Reaction for 3-Methyl-3-buten-1-ol (MBO) Synthesis

The acid-catalyzed condensation of isobutene and formaldehyde is the cornerstone of MBO synthesis. However, the reaction conditions that promote the desired reaction can also lead to a variety of undesired side products.

FAQ 1: My MBO synthesis has a low yield and contains significant amounts of 4,4-dimethyl-m-dioxane (DMD) and other cyclic ethers. What is causing this and how can I improve the selectivity?

Root Cause Analysis: The formation of 4,4-dimethyl-m-dioxane (DMD) is a classic side reaction in the Prins condensation. It arises from the reaction of the intermediate carbocation with a second molecule of formaldehyde instead of water. The choice of acid catalyst and reaction conditions are the primary determinants of selectivity. Strong Brønsted acids, such as sulfuric acid, and higher temperatures tend to favor the formation of DMD and other cyclic byproducts.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst is critical. While strong Brønsted acids can be effective, they often lead to lower selectivity. Lewis acids, such as tin(II) chloride, have been shown to favor the formation of the desired allylic alcohol.[1] Heterogeneous catalysts like H-ZSM-5 zeolites can also offer high selectivity for MBO by providing shape-selective reaction environments that disfavor the formation of bulkier byproducts like DMD.[2]

  • Solvent System: The reaction medium plays a pivotal role. Conducting the reaction in the absence of water can favor the formation of the allylic alcohol. However, complete exclusion of water can be challenging. The use of supercritical CO2 as a solvent has been reported to significantly enhance the selectivity for MBO by creating a unique reaction environment that suppresses side reactions.

  • Temperature Control: Lowering the reaction temperature can significantly improve selectivity towards MBO. Higher temperatures provide the activation energy for competing pathways, including the formation of DMD and polymerization.

Experimental Protocol: Selective MBO Synthesis using a Heterogeneous Catalyst

  • Catalyst Preparation: Prepare or procure H-ZSM-5 zeolite catalyst with an optimal Si/Al ratio (e.g., Si/Al=40).[2]

  • Reactor Setup: In a high-pressure reactor, charge the H-ZSM-5 catalyst.

  • Reactant Addition: Introduce a stoichiometric excess of isobutene relative to formaldehyde (as paraformaldehyde).

  • Reaction Conditions: Pressurize the reactor with an inert gas and heat to a controlled temperature, typically in the range of 150-200°C.

  • Monitoring: Monitor the reaction progress by GC analysis of aliquots to determine the optimal reaction time and prevent the formation of secondary byproducts.

  • Work-up: After the reaction, cool the reactor, vent the excess isobutene, and separate the catalyst by filtration. The liquid product can then be purified by distillation.

Diagram: Key Reaction Pathways in MBO Synthesis

MBO_Synthesis Isobutene Isobutene Intermediate Carbocation Intermediate Isobutene->Intermediate Formaldehyde Formaldehyde Catalyst Acid Catalyst (Brønsted or Lewis) Formaldehyde->Catalyst Catalyst->Intermediate MBO 3-Methyl-3-buten-1-ol (Desired Product) Intermediate->MBO + H2O DMD 4,4-Dimethyl-m-dioxane (Byproduct) Intermediate->DMD + Formaldehyde Water Water Formaldehyde2 Formaldehyde Esterification_Troubleshooting cluster_symptoms Observed Issues cluster_causes Potential Root Causes cluster_solutions Recommended Solutions S1 Low Conversion (High Unreacted MBO) C1 Equilibrium Limitation (Water Buildup) S1->C1 S2 Viscous Residue (Polymer Formation) C2 Cationic Polymerization of Allylic Alcohol S2->C2 Sol1 Increase Acetic Acid Excess C1->Sol1 Sol2 Remove Water (Dean-Stark) C1->Sol2 Sol3 Lower Reaction Temperature C2->Sol3 Sol4 Reduce Catalyst Concentration C2->Sol4 Sol5 Use Milder Acid Catalyst C2->Sol5

Caption: Decision tree for troubleshooting common esterification problems.

Part 3: Purification Strategies

Effective purification is crucial to obtain high-purity 3-Methyl-3-butenyl acetate.

FAQ 4: How can I effectively separate 3-Methyl-3-butenyl acetate from unreacted MBO, acetic acid, and the byproducts from the Prins reaction (DMD)?

Strategy: A multi-step purification process is typically required.

  • Neutralization and Washing: After the reaction, the crude product should be washed with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted acetic acid. Subsequent washes with water and brine will remove water-soluble impurities.

  • Fractional Distillation: Fractional distillation under reduced pressure is the primary method for separating the desired product from other components. The boiling points of the key components are sufficiently different to allow for effective separation.

Table 2: Boiling Points of Key Components at Atmospheric Pressure

CompoundBoiling Point (°C)
3-Methyl-3-buten-1-ol (MBO)130-131
Acetic Acid118
3-Methyl-3-butenyl acetate 133-135
4,4-Dimethyl-m-dioxane (DMD)133

Note: Boiling points are approximate and can vary with pressure.

As seen in the table, the boiling points of 3-Methyl-3-butenyl acetate and DMD are very close, which can make their separation by distillation challenging. Optimizing the Prins reaction to minimize DMD formation is therefore the most effective strategy. If DMD is present, a highly efficient fractional distillation column is required.

References

  • Chemistry LibreTexts. (2019, September 3). 19.6: Condensation of Acids with Alcohols: The Fischer Esterification. Retrieved from [Link]

  • Jones, E. (2019, December 1). Fischer Esterification of the Unsaturated 3-Butenoic Acid with Methyl Alcohol. Stack Exchange. Retrieved from [Link]

  • Ku, H. S., et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 56(4), 687-696. Retrieved from [Link]

  • Lux, S., & Siebenhofer, M. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. ISCRE. Retrieved from [Link]

  • Mäurer, C., et al. (2018). Formaldehyde-isobutene Prins condensation over MFI-type zeolites. Catalysis Science & Technology, 8(21), 5436-5446. Retrieved from [Link]

  • MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Patsnap. (2013, July 31). Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process. Eureka. Retrieved from [Link]

  • ResearchGate. (2012, February 8). Formation of 3-methyl-1,2,3-butanetricarboxylic acid via gas phase oxidation of pinonic acid – a mass spectrometric study of SOA aging. Retrieved from [Link]

  • ResearchGate. (2018, September 21). Formaldehyde-isobutene Prins condensation over MFI-type zeolites. Retrieved from [Link]

  • ResearchGate. (2020, July 8). The Prins Reaction over Heterogeneous Catalysts (a Review). Retrieved from [Link]

  • Smejkal, Q., & Hanika, J. (1998). Simulation of the Butyl Acetate Synthesis via Catalytic Distillation. Chemical Papers, 52(3), 384-390. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Prins reaction. Retrieved from [Link]

  • Yuan, H., et al. (2020). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: GC-MS Optimization for 3-Methyl-3-butenyl Acetate Peak Resolution

Introduction 3-Methyl-3-butenyl acetate (also known as isoprenyl acetate) is a highly volatile carboxylic acid ester frequently analyzed in flavor profiling, natural product extraction (such as Ylang Ylang[1] and table o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction 3-Methyl-3-butenyl acetate (also known as isoprenyl acetate) is a highly volatile carboxylic acid ester frequently analyzed in flavor profiling, natural product extraction (such as Ylang Ylang[1] and table olives[2]), and agricultural metabolomics[3]. Due to its structural similarity to other short-chain aliphatic esters and terpenes, achieving baseline resolution in Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging. This technical guide provides mechanistic troubleshooting and optimized protocols to resolve co-elution, peak tailing, and sensitivity issues.

Section 1: Fundamental GC-MS Parameters & Causality (FAQ)

Q: Why does 3-methyl-3-butenyl acetate co-elute with other short-chain esters, and how do I select the right stationary phase? A: Co-elution occurs when analytes share similar boiling points and polarities, causing them to partition equally into the stationary phase. Following the "like dissolves like" principle, a non-polar column (e.g., 5% phenyl/95% dimethylpolysiloxane like DB-5) separates primarily by boiling point, yielding a Kovats Retention Index (RI) of approximately 856–888 for this ester[4]. However, if matrix interferences (like aliphatic hydrocarbons) co-elute, switching to a polar stationary phase (e.g., polyethylene glycol/DB-WAX) shifts the separation mechanism to dipole-dipole interactions. This increases the RI to 1180–1234 and dramatically alters the elution order, often resolving the target peak from non-polar matrix components[3][4].

Q: How should I optimize the oven temperature program to improve resolution without excessive peak broadening? A: Isothermal holds or excessively fast ramps often fail to resolve structural isomers. Lowering the temperature ramp rate (e.g., 2–5 °C/min) through the critical elution window (typically 40–100 °C for volatile esters) increases the time the analytes spend partitioning into the liquid phase[3]. This extended interaction time leverages subtle thermodynamic differences in partitioning coefficients, thereby enhancing chromatographic resolution without causing the severe band broadening seen in purely isothermal runs[5].

Q: What is the optimal MS ionization energy and acquisition mode for trace detection? A: For qualitative library matching against databases like NIST, the electron ionization (EI) energy must be strictly set to 70 eV, as fragmentation patterns are highly energy-dependent[6]. 3-Methyl-3-butenyl acetate yields a prominent base peak at m/z 43 (acetate moiety) and a secondary fragment at m/z 68[4]. For trace analysis, narrowing the scan range (e.g., 40–300 m/z) maximizes the number of sampling iterations across the peak apex, improving spectral quality[2][6]. Alternatively, Selected Ion Monitoring (SIM) targeting m/z 43 and 68 maximizes sensitivity by increasing the ion dwell time[6].

Section 2: Troubleshooting Peak Shape Abnormalities

Q: I am observing severe peak tailing for 3-methyl-3-butenyl acetate. What is the mechanism, and how is it resolved? A: Peak tailing (asymmetry factor > 1.2) is typically caused by secondary interactions between the oxygen atoms of the ester and active sites (exposed silanol groups) in the GC system[7]. Over time, matrix accumulation degrades the inertness of the injector liner and the head of the column. Resolution: Replace the inlet liner with a highly deactivated, glass-wool-packed liner. If tailing persists, trim the first 10–20 cm of the analytical column to remove degraded stationary phase, or perform a high-temperature bake-out according to the manufacturer's thermal limits[7].

Q: My peaks are fronting (shark-fin shape) and shifting in retention time. What causes this? A: Fronting is the hallmark of column overload. When the concentration of the ester exceeds the sample capacity of the stationary phase, the analyte molecules "spill over" and travel faster through the column. This causes the leading edge of the peak to slope gently while the trailing edge drops sharply[7]. Resolution: Increase the split ratio. Contrary to typical expectations, transitioning from splitless to a split injection (e.g., 10:1 to 50:1) improves peak shapes for volatile esters without a detrimental effect on the limits of detection, while also extending column lifetime by reducing matrix load[7][8].

Section 3: Quantitative Data Summaries

Table 1: Physicochemical & Chromatographic Properties of 3-Methyl-3-butenyl acetate

PropertyValueReference
Molecular Formula C7H12O2[4]
Monoisotopic Mass 128.08 Da[4]
Kovats RI (Non-Polar, DB-5) 856 – 888[4]
Kovats RI (Polar, DB-WAX) 1180 – 1234[3][4]
Primary MS Fragments (70 eV) m/z 43 (100%), 68 (77.5%), 41 (8.3%)[4]
Section 4: Experimental Methodologies

Protocol: Self-Validating GC-MS Workflow for Volatile Ester Resolution This protocol is engineered to separate 3-methyl-3-butenyl acetate from complex biological matrices while self-validating through asymmetry and resolution metrics.

Step 1: Sample Preparation & Inlet Optimization

  • Dilute the sample or essential oil extract in a highly volatile, high-purity solvent (e.g., hexane) to prevent column overload[7].

  • Install a deactivated split/splitless liner. Set the inlet temperature to 220 °C to ensure rapid, non-degradative vaporization[3].

Step 2: Injection & Flow Dynamics

  • Inject 1.0 µL of the sample using a split ratio of 20:1. This rapid transfer minimizes band broadening and prevents peak fronting[7][8].

  • Set the carrier gas (Helium, 99.999% purity) to a constant flow rate of 1.0 mL/min to maintain consistent linear velocity (approx. 36 cm/s) throughout the temperature ramp[2][3].

Step 3: Chromatographic Separation (Oven Program)

  • Use a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm i.d. × 0.25 µm film thickness) to maximize dipole interactions[2].

  • Initial Hold: 35 °C for 1 minute to focus the volatile band at the head of the column[3].

  • Primary Ramp: Increase at 2.9 °C/min to 100 °C. Causality: This slow ramp through the critical boiling point window maximizes partitioning time, ensuring baseline resolution from co-eluting isomers[3][5].

  • Secondary Ramp: Increase at 8 °C/min to 200 °C, and hold for 5 minutes to elute heavy matrix components[3].

Step 4: MS Acquisition & Method Validation

  • Set the MS transfer line to 240 °C and the ion source to 200 °C[2].

  • Operate the MS in Electron Ionization (EI) mode at 70 eV[2][6].

  • Acquire data in Scan mode from 40 to 300 m/z to ensure a high sampling rate across the narrow ester peaks[2][6].

  • Self-Validation Check: Calculate the resolution ( Rs​ ) between 3-methyl-3-butenyl acetate and its nearest neighbor. The method is validated if Rs​≥1.5 (baseline resolution) and the asymmetry factor ( As​ ) is between 0.9 and 1.2.

Section 5: Logical Workflows & Decision Trees

G Start Start: GC-MS Method Setup Phase Select Stationary Phase (Polar DB-WAX vs Non-Polar DB-5) Start->Phase Temp Optimize Oven Temp Program (Ramp 2-5°C/min near 40-100°C) Phase->Temp Inj Adjust Injection Parameters (Split Ratio 10:1 to 50:1) Temp->Inj MS Set MS Acquisition (Scan 40-300 m/z or SIM m/z 43, 68) Inj->MS Eval Evaluate Peak Resolution (Rs > 1.5?) MS->Eval Eval->Temp No (Co-elution) Eval->Inj No (Overload/Tailing) Success Method Validated Eval->Success Yes

Caption: GC-MS Parameter Optimization Workflow for Volatile Esters.

PeakTroubleshooting Issue Peak Shape Issue Identified Type What is the shape? Issue->Type Tailing Tailing (Asymmetry > 1.2) Type->Tailing Fronting Fronting (Shark-fin shape) Type->Fronting CauseTail Active Sites / Contamination (Silanol interactions) Tailing->CauseTail CauseFront Column Overload (Sample capacity exceeded) Fronting->CauseFront FixTail Replace liner, trim column, or bake-out system CauseTail->FixTail FixFront Increase split ratio or dilute sample CauseFront->FixFront

Caption: Troubleshooting Decision Tree for Chromatographic Peak Shape Abnormalities.

References
  • Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils, restek.com, 8

  • Technical Support Center: Optimizing GC-MS Parameters for Benzoate Ester Analysis, benchchem.com, 7

  • Certificate of Analysis Ylang Ylang Complete Certified Organic EO, lgbotanicals.com, 1

  • Isoprenyl acetate | C7H12O2 | CID 78879 - PubChem, nih.gov,4

  • Volatile Composition of Industrially Fermented Table Olives from Greece - PMC - NIH, nih.gov, 2

  • Profiling Fruit Volatiles in the Progeny of a 'Royal Gala' × 'Granny Smith' Apple (Malus × domestica) Cross, acs.org, 3

  • GC Resolution of Esters | Download Table - ResearchGate, researchgate.net, 5

  • Optimizing GC–MS Methods | LCGC International, chromatographyonline.com, 6

Sources

Optimization

Purification of 3-Methyl-3-butenyl acetate by fractional distillation

Welcome to the Technical Support Center for the purification of 3-Methyl-3-butenyl acetate (also known as isoprenyl acetate). This guide is engineered for researchers, analytical chemists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-Methyl-3-butenyl acetate (also known as isoprenyl acetate). This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-purity isolation of this olefinic ester.

Whether you are recovering the ester from a1 [1] or isolating it from 2 [2], fractional distillation remains the gold standard for purification. Below, you will find critical physicochemical data, self-validating protocols, and advanced troubleshooting FAQs to ensure a flawless separation.

I. Physicochemical Reference Data

To execute a precise fractional distillation, you must calibrate your apparatus against the established thermodynamic properties of the target molecule. The following metrics are based on3 [3].

PropertyValueClinical/Experimental Significance
Chemical Name 3-Methyl-3-butenyl acetateTarget analyte; contains a terminal olefinic bond.
CAS Number 5205-07-2Unique registry identifier for material safety.
Molecular Weight 128.17 g/mol Determines mass-balance calculations.
Boiling Point (1 atm) 151–152 °CCritical threshold for main fraction collection.
Specific Gravity 0.904–0.914Used for volumetric-to-mass conversions.
Refractive Index ( nD20​ ) 1.418–1.426Primary metric for rapid purity validation.

II. Purification Workflow & Logic

DistillationWorkflow Crude Crude 3-Methyl-3-butenyl acetate (Contains Isoprenol, Acetic Acid, Water) Wash Alkaline Wash & Drying (NaHCO3 & MgSO4) Crude->Wash Neutralize & Dry Heat Thermal Equilibration (Vacuum or Atmospheric Heating) Wash->Heat Transfer to Pot Column Fractional Distillation (Vigreux / Packed Column) Heat->Column Vaporize Mixture Forerun Forerun Fraction (Low BP Impurities: <145°C) Column->Forerun Distillate 1 Main Main Fraction (Target Ester: 151-152°C) Column->Main Distillate 2 Tails Pot Residue (Polymers & Heavies: >155°C) Column->Tails Pot Remains

Workflow for the purification of 3-methyl-3-butenyl acetate via fractional distillation.

III. Self-Validating Experimental Protocol

Do not proceed to distillation without properly preparing the crude mixture. The following step-by-step methodology embeds causality and validation checks directly into the workflow.

Step 1: Pre-Distillation Alkaline Wash

  • Action: Transfer the crude reaction mixture to a separatory funnel. Wash with equal volumes of cold, saturated sodium bicarbonate ( NaHCO3​ ) solution until gas evolution ( CO2​ ) ceases.

  • Causality: Residual acetic acid from the synthesis will catalyze the thermal hydrolysis of the ester back into isoprenol and acetic acid when subjected to the high heat of the distillation pot. Neutralization halts this degradation pathway.

  • Self-Validation: Test the pH of the discarded aqueous layer. The washing step is only complete and validated when the aqueous effluent holds a stable pH of 8.

Step 2: Desiccation of the Organic Phase

  • Action: Transfer the neutralized organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate ( MgSO4​ ). Stir for 10 minutes, then gravity filter into the distillation pot.

  • Causality: Trace water forms low-boiling azeotropes with organic esters, which depresses the boiling point and blurs the separation boundaries between fractions.

  • Self-Validation: Swirl the flask after adding the drying agent. The MgSO4​ must flow freely like fine sand. If it clumps heavily at the bottom, water is still present; add more MgSO4​ until free-flowing behavior is observed.

Step 3: Apparatus Assembly & Equilibration

  • Action: Assemble a fractional distillation apparatus utilizing a vacuum-jacketed Vigreux column (or a column packed with glass helices/Raschig rings). Apply heat slowly using an oil bath or heating mantle.

  • Causality: The boiling point difference between the starting material (isoprenol, ~130°C) and the product (isoprenyl acetate, ~152°C) is roughly 22°C. A simple distillation lacks the theoretical plates required to separate these cleanly, leading to co-distillation. A fractionating column provides the necessary surface area for multiple vaporization-condensation cycles.

  • Self-Validation: Observe the reflux ring. The system is properly equilibrated when a steady ring of condensate rises slowly up the column before reaching the distillation head.

Step 4: Fraction Collection

  • Action: Monitor the vapor temperature at the distillation head.

    • Forerun: Collect anything boiling below 145°C (contains unreacted isoprenol and trace water).

    • Main Fraction: Swap the receiving flask when the temperature stabilizes at the 151–152°C plateau. Collect this fraction until the temperature drops or spikes.

    • Tails: Leave the remaining heavy residue in the pot.

  • Causality: Strict segregation of fractions ensures that neither volatile precursors nor heavy thermal degradation products contaminate the final yield.

  • Self-Validation: Measure the refractive index of the main fraction. A reading of nD20​ = 1.418–1.426 confirms the successful isolation of pure 3-methyl-3-butenyl acetate.

IV. Troubleshooting & FAQs

Q: Why is my main fraction contaminated with 3-methyl-3-buten-1-ol (isoprenol) despite strict temperature control at the distillation head? A: This is a classic symptom of in-pot hydrolysis. If residual acetic acid and water were not completely removed prior to distillation (see Steps 1 & 2), the heat of the distillation pot drives an acid-catalyzed reverse Fischer esterification. This continuously generates new isoprenol as you distill. Because isoprenol boils lower than the ester, it constantly vaporizes and bleeds into your main fraction. Fix: Ensure strict neutralization (pH 8) of the crude mixture before applying heat.

Q: I am observing a steady drop in yield and a darkening/thickening of the distillation pot residue. What causes this? A: The terminal double bond in 3-methyl-3-butenyl acetate is susceptible to thermal polymerization when exposed to prolonged high temperatures (>150°C) at atmospheric pressure. This creates heavy, non-volatile oligomers that remain in the pot, reducing your yield and darkening the residue. Fix: Transition to vacuum distillation. By lowering the system pressure (e.g., to 10–20 mmHg), you drastically reduce the boiling point of the ester, allowing you to distill it at a much lower temperature, thereby preserving the integrity of the olefinic bond.

Q: How do I resolve a persistent acetic acid odor in my final purified fraction? A: Acetic acid can tail into the main fraction if the fractionating column is flooded (heated too rapidly) or lacks sufficient theoretical plates. Fix: Do not attempt to re-distill immediately, as you will lose product to holdup volume. Instead, wash the contaminated distillate with a cold, dilute NaHCO3​ solution, dry over MgSO4​ , and filter.

Q: My distillation temperature plateaued at 135°C and then dropped, never reaching the 151°C target. Where is my product? A: You likely have a massive water contamination issue. Water and isoprenyl acetate (along with isoprenol) can form complex low-boiling azeotropes. If the mixture was not thoroughly dried, the entire organic volume may co-distill with the water at a depressed temperature. Fix: Dry the crude thoroughly. If this has already happened, recombine your fractions, dry them meticulously with MgSO4​ , and restart the distillation.

V. References

  • Benchchem - 3-Methyl-3-buten-1-ol (Isoprenol) Fischer Esterification Protocols. Available at:

  • National Institutes of Health (NIH / PMC) - Microbial production of high octane and high sensitivity olefinic ester biofuels. Available at:

  • Food and Agriculture Organization of the United Nations (FAO) - JECFA Specifications for Flavourings: Isoprenyl acetate. Available at:

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Optimizing 3-Methyl-3-butenyl Acetate Extraction Yield

Welcome to the Technical Support Center. This guide provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals working on the extraction of 3-Methyl-3-butenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals working on the extraction of 3-Methyl-3-butenyl acetate. Our goal is to move beyond simple instructions and explain the underlying scientific principles that govern extraction efficiency, enabling you to optimize your yield and purity.

Section 1: Fundamental Principles of Solvent Selection

This section addresses the most common foundational questions regarding the selection of an appropriate solvent for extracting 3-Methyl-3-butenyl acetate.

Q1: What are the key physicochemical properties of 3-Methyl-3-butenyl acetate that influence solvent selection?

Understanding the target molecule is the first step in any successful extraction. 3-Methyl-3-butenyl acetate, also known as isoprenyl acetate, is a carboxylic ester with specific properties that dictate its behavior in different solvents.[1][2] The most critical of these are its polarity, solubility, and volatility.

As an ester, 3-Methyl-3-butenyl acetate possesses a moderate polarity due to the ester group (-COO-), which contains electronegative oxygen atoms. However, the hydrocarbon portion of the molecule (C7H12) imparts significant non-polar character. This dual nature means it is generally insoluble in highly polar solvents like water but readily soluble in a range of organic solvents.[1] Its boiling point is also a key consideration for post-extraction solvent removal.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[3][4]
Molecular Weight 128.17 g/mol [1]
Boiling Point ~164.85 °C at 101.3 kPa[3]
Density ~0.899 - 0.914 g/cm³[3]
Polar Surface Area 26.3 Ų[2]
Water Solubility Insoluble (Predicted: 9.27 g/L)[1][2]
General Solubility Soluble in organic solvents, including ethanol[1]
Q2: What is the guiding principle for selecting an appropriate extraction solvent?

The foundational principle of solvent extraction is "like dissolves like." This means a solvent will most effectively dissolve a solute that has a similar polarity.[5] For 3-Methyl-3-butenyl acetate, which has a moderate polarity, the ideal solvent will also be moderately polar. A solvent that is too polar (like water) will not effectively solvate the non-polar hydrocarbon portions of the molecule, leading to poor extraction. Conversely, a completely non-polar solvent (like hexane) may not interact as strongly with the polar ester group, potentially leaving more polar impurities behind but perhaps not achieving the highest possible yield.

The goal is to find a solvent that strikes a balance, maximizing the solubilization of 3-Methyl-3-butenyl acetate while minimizing the co-extraction of undesirable impurities from the source matrix.

Q3: Which solvents are generally recommended for extracting esters like 3-Methyl-3-butenyl acetate, and why?

Several solvents are viable candidates for this extraction, each with distinct advantages and disadvantages related to efficiency, safety, cost, and environmental impact.

SolventPolarityBoiling Point (°C)Rationale & Considerations
Ethyl Acetate Medium77.1Highly Recommended. As an ester itself, it has a similar polarity to the target molecule. It is effective for lipids and other esters, has low toxicity, and is considered a "green" solvent.[6][7]
Dichloromethane (DCM) Medium39.6High Efficiency, Use with Caution. DCM is an excellent solvent for a wide range of lipids and esters.[6] However, its low boiling point makes it easy to remove, but it also raises significant safety and environmental concerns due to its toxicity.
Acetone Medium-High56.0Good for General Use. A versatile solvent suitable for medium-polar compounds.[5] Its miscibility with water can be advantageous or disadvantageous depending on the sample matrix.
Hexane Low69.0Good for Selectivity. Ideal for targeting non-polar compounds and is a standard choice for oil extraction.[8] It may result in a cleaner extract but potentially a lower overall yield compared to more polar options.
Ethanol High78.4Use with Caution. While it can dissolve the target, its high polarity means it will also co-extract a wide range of polar impurities (e.g., sugars, pigments), complicating downstream purification.[6][8]

Section 2: Experimental Design & Optimization

A theoretical understanding must be validated empirically. This section provides guidance on designing experiments to identify the optimal solvent and conditions for your specific application.

Q4: How do I design an experiment to screen for the optimal solvent?

A systematic solvent screening study is the most reliable way to determine the best solvent for your specific matrix. This involves performing small-scale extractions with a panel of candidate solvents under identical conditions and comparing the yields.

Solvent_Selection_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_opt Phase 3: Optimization A Define Target Analyte (3-Methyl-3-butenyl acetate) B Characterize Sample Matrix (e.g., plant, broth) A->B C Select Candidate Solvents (e.g., Ethyl Acetate, DCM, Hexane) B->C D Perform Small-Scale Extractions (Identical Conditions) C->D Proceed to Screening E Quantify Yield (e.g., GC-MS, HPLC) D->E F Assess Purity E->F G Compare Yield & Purity Data F->G Analyze Results H Select Best Performing Solvent G->H I Optimize Other Parameters (Time, Temp, Ratio) H->I

Caption: Workflow for empirical solvent selection and optimization.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Weigh out identical amounts of your homogenized starting material (e.g., 1 gram of dried plant powder) into separate vials for each solvent to be tested.

  • Solvent Addition: Add a fixed volume of each candidate solvent (e.g., 10 mL) to the corresponding vials. This establishes a constant solvent-to-sample ratio.

  • Extraction: Agitate all samples under identical conditions (e.g., vortex for 1 minute, then place on a shaker at 200 rpm for 1 hour at room temperature).

  • Separation: Centrifuge the vials to pellet the solid material. Carefully transfer the supernatant (the solvent containing the extracted compound) to a clean, pre-weighed vial.

  • Solvent Evaporation: Remove the solvent from each sample under a gentle stream of nitrogen or using a rotary evaporator.

  • Quantification: Once the solvent is fully evaporated, re-weigh the vials to determine the crude extract weight. For more accurate quantification of 3-Methyl-3-butenyl acetate, re-dissolve the residue in a known volume of a suitable solvent and analyze by an appropriate method like Gas Chromatography-Mass Spectrometry (GC-MS).

Q5: Beyond solvent choice, what other parameters should I optimize to maximize yield?

Once you have selected the best solvent, you can further increase your yield by optimizing other critical parameters.[9]

  • Temperature: Increasing the temperature generally increases solubility and extraction kinetics. However, for a semi-volatile compound like 3-Methyl-3-butenyl acetate, excessively high temperatures can lead to analyte loss or degradation.[10] An optimal temperature balances efficiency with stability.

  • Extraction Time: The extraction must proceed long enough for the solvent to penetrate the sample matrix and for the analyte to diffuse into the solvent. Plotting yield against time will reveal the point at which equilibrium is reached and further extraction is inefficient.[11]

  • Agitation: Proper mixing ensures that the entire sample matrix is constantly exposed to fresh solvent, which is crucial for efficient mass transfer.

  • Solvent-to-Sample Ratio: A higher volume of solvent can increase yield but may also lead to a more dilute extract that requires more energy to concentrate. Optimizing this ratio is a balance between extraction efficiency and process economy.[9]

Section 3: Troubleshooting Common Extraction Issues

Even with a well-designed protocol, problems can arise. This section addresses common issues and their solutions.

Q6: My extraction yield is consistently low. What are the most likely causes?

Low yield is a frequent issue that can often be traced back to one of several factors. Use this checklist to diagnose the problem:

  • Polarity Mismatch: The chosen solvent may be too polar or non-polar for 3-Methyl-3-butenyl acetate. Re-evaluate your solvent choice based on the principles in Section 1.

  • Incomplete Extraction: The extraction time may be too short, or the agitation may be insufficient. Try increasing the extraction duration or performing multiple, sequential extractions on the same sample material.[12] A series of three extractions with fresh solvent is often more effective than a single large-volume extraction.

  • Sample Preparation: Is your sample properly prepared? For solid samples (e.g., plant material), grinding to a fine powder increases the surface area available for extraction.

  • Analyte Loss During Workup: The compound may be lost during the solvent removal step. If using heat, ensure the temperature is well below the compound's boiling point. Volatilization can occur even at lower temperatures under vacuum.

  • Incorrect pH (for Liquid-Liquid Extractions): If you are extracting from an aqueous matrix, ensure the pH is neutral. Under acidic or basic conditions, esters can hydrolyze back to the corresponding alcohol and carboxylic acid, which will drastically reduce the yield of the target ester.

Q7: I'm performing a liquid-liquid extraction and an emulsion has formed. How can I resolve this?

Emulsions are colloidal suspensions of one liquid in another and are a common problem in liquid-liquid extractions, preventing the clean separation of aqueous and organic layers.[13]

Prevention is the best cure:

  • Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without the high energy that causes emulsions.[13]

If an emulsion has already formed:

  • Time: Allow the funnel to sit undisturbed for a period. Sometimes, the emulsion will break on its own.

  • Gentle Agitation: Gently swirl the funnel. This can help the droplets coalesce.

  • Addition of Brine: Add a small amount of a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help force the organic droplets out of suspension.

  • Change the Solvent Polarity: Add a small volume of a different organic solvent to slightly alter the properties of the organic phase, which can disrupt the emulsion.[13]

  • Filtration: In stubborn cases, passing the entire mixture through a bed of celite or glass wool can help to break the emulsion.

Q8: My final product is impure. How can solvent choice affect purity?

The choice of solvent is directly linked to the purity of the final extract. A solvent with high dissolving power (high "solvency") for your target compound may also be a good solvent for impurities of a similar chemical nature.

  • High-Polarity Solvents (e.g., Ethanol): Tend to co-extract a wide variety of polar impurities like pigments, sugars, and organic acids from plant material.[5]

  • Low-Polarity Solvents (e.g., Hexane): Are more selective for non-polar compounds and will leave behind many polar impurities, often resulting in a cleaner, though potentially smaller, crude extract.

  • Medium-Polarity Solvents (e.g., Ethyl Acetate): Offer a balance. They will extract the target compound efficiently but may also pull in other compounds of similar polarity.

If purity is a major issue, consider a two-step extraction. First, perform a pre-extraction with a non-polar solvent like hexane to remove oils and lipids. Then, extract the remaining solid with a more polar solvent like ethyl acetate to isolate the 3-Methyl-3-butenyl acetate.

References

  • ChemBK. (2024, April 9). 3-methyl-3-butenyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Isoprenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Oilseeds and fats, Crops and Lipids. (2024, October 28). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Retrieved from [Link]

  • Samex Environmental. (2025, January 29). What To Do With Solvents Used For Extraction. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methyl-3-butenyl acetate (FDB009819). Retrieved from [Link]

  • NextSDS. (n.d.). 3-methyl-3-butenyl acetate — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2021, August 19). Ethylic Esters as Green Solvents for the Extraction of Intracellular Polyhydroxyalkanoates Produced by Mixed Microbial Culture. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, August 6). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Retrieved from [Link]

  • PMC. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]

  • SciELO. (2021). Optimization of extraction and identification of volatile compounds from Myrciaria floribunda. Retrieved from [Link]

  • MDPI. (2022, January 29). Optimization of Extraction Conditions and Characterization of Volatile Organic Compounds of Eugenia klotzschiana O. Berg Fruit Pulp. Retrieved from [Link]

  • Preprints.org. (2025, December 16). Optimization of Extraction Parameters of Volatile Compounds Present in Alecrim-Do-Campo (Baccharis dracunculifolia). Retrieved from [Link]

  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Methyl-3-butenyl Acetate and Prenyl Acetate

For researchers, scientists, and professionals in drug development, the selection of isomeric starting materials is a critical decision that profoundly impacts synthetic strategy and reaction outcomes. This guide provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of isomeric starting materials is a critical decision that profoundly impacts synthetic strategy and reaction outcomes. This guide provides an in-depth comparison of the reactivity of two common C7H12O2 isomers: 3-Methyl-3-butenyl acetate and prenyl acetate. By examining their structural nuances, we can elucidate the causal mechanisms behind their divergent chemical behaviors, offering predictive insight for synthetic planning.

Introduction: Isomers with Distinct Personalities

3-Methyl-3-butenyl acetate and prenyl acetate (also known as 3-methyl-2-butenyl acetate) are structural isomers that, despite sharing the same molecular formula, exhibit markedly different reactivity profiles.[1][2] This difference is not trivial; it dictates their utility as synthetic precursors and their behavior in various chemical environments.

  • Prenyl Acetate (3-Methyl-2-butenyl acetate): A primary allylic acetate with a trisubstituted internal double bond.

  • 3-Methyl-3-butenyl Acetate (Isoprenyl Acetate): A primary homoallylic acetate with a disubstituted terminal double bond.[3]

The seemingly minor shift in the double bond's position is the central factor governing their electronic properties and, consequently, their chemical reactivity. This guide will dissect these differences through the lens of reaction mechanisms, supported by experimental data and protocols.

The Decisive Factor: Carbocation Stability and Reaction Pathways

The most significant divergence in reactivity arises in reactions involving the cleavage of the carbon-oxygen bond of the acetate group, such as in solvolysis or S_N1-type reactions. The stability of the potential carbocation intermediate is the key determinant of the reaction rate.[4]

Prenyl acetate readily undergoes reactions that proceed via a carbocation intermediate. The departure of the acetate leaving group is stabilized by the formation of a tertiary, resonance-stabilized allylic carbocation . This intermediate is exceptionally stable because the positive charge is delocalized over two carbon atoms and is further stabilized by the inductive effect of the three methyl groups.[5]

3-Methyl-3-butenyl acetate , in stark contrast, would form a highly unstable primary carbocation upon loss of the acetate group.[6] This pathway is energetically unfavorable, rendering the molecule significantly less reactive under S_N1 conditions. While rearrangements are possible, the initial activation energy for forming the primary carbocation is prohibitively high.

Caption: Carbocation formation pathways for the two isomers.

Comparative Reactivity Profile

The structural and electronic differences manifest in a range of chemical transformations. The following table summarizes the expected reactivity based on mechanistic principles.

Reaction TypePrenyl Acetate3-Methyl-3-butenyl AcetateMechanistic Rationale
Acid-Catalyzed Hydrolysis (S_N1) High ReactivityVery Low ReactivityPrenyl acetate forms a stable tertiary allylic carbocation; the alternative forms an unstable primary carbocation.[4][7]
Electrophilic Addition to C=C High ReactivityModerate ReactivityThe trisubstituted double bond of prenyl acetate is more electron-rich (nucleophilic) than the disubstituted double bond.
Palladium-Catalyzed Allylic Alkylation Ideal SubstrateNot a SubstratePrenyl acetate is a classic allylic acetate that readily forms a π-allyl palladium complex. The other isomer is homoallylic.[8]
Oxidation of C=C (e.g., with O₃, OH radicals) High ReactivityModerate ReactivitySimilar to electrophilic addition, the more electron-rich double bond of prenyl acetate is more susceptible to attack by oxidants.[9][10]
Polymerization (Radical/Ziegler-Natta) Low (Steric Hindrance)High PotentialThe terminal double bond of 3-methyl-3-butenyl acetate is more accessible for polymerization reactions.[11]

Experimental Protocol: Quantifying Reactivity via Hydrolysis

To empirically validate the predicted difference in S_N1 reactivity, a comparative acid-catalyzed hydrolysis experiment can be performed. The protocol below provides a self-validating system for determining the pseudo-first-order rate constants.

Objective: To determine and compare the rate of acid-catalyzed hydrolysis for prenyl acetate and 3-methyl-3-butenyl acetate.

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of prenyl acetate in 80:20 acetone/water (v/v).

    • Prepare a 0.1 M stock solution of 3-methyl-3-butenyl acetate in 80:20 acetone/water (v/v).

    • Prepare a 1.0 M HCl solution in water as the catalyst.

    • Prepare an internal standard (IS) solution (e.g., 0.05 M dodecane in acetone).

  • Reaction Setup:

    • For each isomer, place 50 mL of the respective stock solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer. Equilibrate to 40°C.

    • Initiate the reaction by adding 1.0 mL of the 1.0 M HCl catalyst to each vessel simultaneously. Start the timer (t=0).

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 min for prenyl acetate; t = 0, 60, 120, 240, 480 min for the other), withdraw a 1.0 mL aliquot from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 1.0 mL of a saturated sodium bicarbonate solution and 1.0 mL of the internal standard solution.

  • Analysis:

    • Analyze each quenched sample by Gas Chromatography (GC) with a Flame Ionization Detector (FID).

    • Calculate the concentration of the remaining acetate at each time point by comparing its peak area to that of the internal standard.

  • Data Processing:

    • For each isomer, plot ln([Acetate]) versus time (in seconds).

    • The slope of the resulting line will be equal to -k', where k' is the pseudo-first-order rate constant.

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Expected Results: The rate constant (k') for prenyl acetate is expected to be several orders of magnitude greater than that for 3-methyl-3-butenyl acetate, providing quantitative evidence of its superior reactivity in S_N1-type reactions.

Synthetic Applications and Implications

The distinct reactivity profiles make these isomers suitable for different synthetic endeavors.

  • Prenyl Acetate is an excellent electrophile and a precursor for the prenyl group , a common C5 building block in the synthesis of terpenoids and other natural products.[12] Its utility in palladium-catalyzed allylic substitution reactions (Tsuji-Trost type) and as a source for the stable prenyl cation makes it highly valuable.[8][13]

  • 3-Methyl-3-butenyl Acetate serves a different purpose. Its ester functionality is relatively robust, allowing chemists to perform reactions on the terminal double bond without disturbing the acetate. It is a suitable monomer for polymerizations and can participate in reactions like hydroboration-oxidation to introduce functionality at the terminal carbon, or in olefin metathesis.[11]

Conclusion

While 3-methyl-3-butenyl acetate and prenyl acetate are simple isomers, their reactivities are worlds apart. The position of the double bond dictates the stability of potential cationic intermediates, with prenyl acetate's ability to form a tertiary, resonance-stabilized carbocation making it far more reactive in substitution reactions. Conversely, the terminal, less-hindered double bond of 3-methyl-3-butenyl acetate offers a handle for transformations that leave the stable ester group intact. A thorough understanding of these mechanistic underpinnings is paramount for researchers to harness the unique synthetic potential of each isomer effectively.

References

  • Gaona, X. et al. (2002). Kinetic and Mechanistic Study of the Atmospheric Oxidation by OH Radicals of Allyl Acetate. Environmental Science & Technology, 36(18), 3936–3942. [Link]

  • Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. The Journal of Organic Chemistry, 55(10), 3019–3023. [Link]

  • Gaona, X. et al. (2002). Kinetic and Mechanistic Study of the Atmospheric Oxidation by OH Radicals of Allyl Acetate. ACS Publications. [Link]

  • ScenTree (n.d.). Prenyl acetate (CAS N° 1191-16-8). ScenTree. [Link]

  • Sahu, P. K. et al. (2022). Protein Prenylation and Their Applications. IntechOpen. [Link]

  • Wang, W. et al. (2018). Gas-Phase Oxidation of Allyl Acetate by O3, OH, Cl, and NO3: Reaction Kinetics and Mechanism. ACS Publications. [Link]

  • Wang, W. et al. (2018). Gas-Phase Oxidation of Allyl Acetate by O3, OH, Cl, and NO3: Reaction Kinetics and Mechanism. PubMed. [Link]

  • Zhang, M. et al. (2015). Catalyzed synthesis of 3-methylbut-3-en-1-ol acetate and its hydrolysis. ResearchGate. [Link]

  • Liu, G. (2013). The Catalyzed Synthesis of Prenyl Alcohol in Anhydrous System. ResearchGate. [Link]

  • Al-Harrasi, A. et al. (2025). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. MDPI. [Link]

  • University of Calgary (n.d.). Ch 8 : Carbocations (review). University of Calgary. [Link]

  • Mori, T. et al. (2019). Unraveling the role of prenyl side-chain interactions in stabilizing the secondary carbocation in the biosynthesis of variexenol B. PMC. [Link]

  • LibreTexts Chemistry (n.d.). Alkene and Carbocation Stability. LibreTexts. [Link]

  • Google Patents (2013). CN103012132A - Preparation method of prenyl acetate.
  • PubChem (n.d.). Prenyl acetate. PubChem. [Link]

  • FooDB (2010). Showing Compound 3-Methyl-3-butenyl acetate (FDB009819). FooDB. [Link]

  • The Organic Chemistry Tutor (2022). Ranking Carbocation Stability. YouTube. [Link]

  • Whalley, E. (1962). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry. [Link]

  • Google Patents (2013). CN103450306A - Synthetic method of pregnenolone acetate.
  • University of Illinois Springfield (n.d.). SN1 Reaction. UIS. [Link]

  • Patsnap (2013). Method for synthesizing 3-methyl-3-buten-1-ol by two-step process. Patsnap. [Link]

  • NIST (n.d.). 3-Methyl-3-buten-1-ol, acetate. NIST WebBook. [Link]

  • LibreTexts Chemistry (2020). 15.9: Hydrolysis of Esters. LibreTexts. [Link]

  • NextSDS (n.d.). 3-methyl-3-butenyl acetate. NextSDS. [Link]

  • The Good Scents Company (n.d.). prenyl acetate. The Good Scents Company. [Link]

  • Kolodzig, F. J. et al. (2001). Synthesis and Hydrolysis of Methyl Acetate by Reactive Distillation Using Structured Catalytic Packings: Experiments and Simulation. Industrial & Engineering Chemistry Research. [Link]

  • Li, Y. et al. (2022). Electrochemical vicinal oxyazidation of α-arylvinyl acetates. Beilstein Journal of Organic Chemistry. [Link]

  • Fuchigami, Y. (1986). Hydrolysis of Methyl Acetate in Distillation Column Packed with Reactive Packing of Ion Exchange Resin. J-Stage. [Link]

  • PubChem (n.d.). Isoprenyl acetate. PubChem. [Link]

  • Ecoinvent (n.d.). oxidation of butane - Europe - methyl acetate. Ecoinvent. [Link]

  • Al-Haj Ali, M. et al. (2005). Polymerization of 3-methyl-1-butene in the presence of heterogeneous titanium-magnesium and homogeneous metallocene catalysts. ResearchGate. [Link]

  • ChemBK (2024). 3-methyl-3-butenyl acetate. ChemBK. [Link]

  • Shaffei, K. A. et al. (2009). The Emulsion Polymerization of Each of Vinyl Acetate and Butyl Acrylate Monomers Using bis (2-ethylhexyl). SciSpace. [Link]

Sources

Comparative

Benchmarking Solid Acid Catalysts for the Synthesis of 3-Methyl-3-butenyl Acetate

Executive Summary The synthesis of 3-methyl-3-butenyl acetate (isoprenyl acetate) is a critical transformation in both the flavor and fragrance industry and the development of next-generation bio-based aviation fuels. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-methyl-3-butenyl acetate (isoprenyl acetate) is a critical transformation in both the flavor and fragrance industry and the development of next-generation bio-based aviation fuels. As a stable, easily upgradable precursor to high-performance cyclic alkanes like 1,4-dimethylcyclooctane (DMCO)[1], isoprenyl acetate is traditionally synthesized via the Fischer esterification of isoprenol (3-methyl-3-buten-1-ol) with acetic acid.

To overcome the corrosive nature, separation difficulties, and environmental hazards of homogeneous catalysts (e.g., H₂SO₄), the industry is pivoting toward heterogeneous solid acid catalysts. This guide provides an objective, data-driven comparison of leading solid acid catalysts—evaluating their kinetic performance, selectivity, and operational longevity to help researchers select the optimal system for scalable esterification.

Mechanistic Imperatives of Solid Acid Catalysis

The esterification of isoprenol is an equilibrium-driven process. The primary role of the solid acid catalyst is to provide localized Brønsted acid sites (H⁺) that protonate the carbonyl oxygen of acetic acid. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxyl group of isoprenol.

Causality in Catalyst Selection

Because isoprenol is a homoallylic alcohol, it is susceptible to unwanted side reactions under highly acidic conditions, particularly dehydration to isoprene or isomerization[2]. Therefore, an ideal solid acid catalyst must possess sufficient acid strength to lower the activation energy of the tetrahedral intermediate formation, while maintaining a microenvironment that restricts side-product formation.

G A Acetic Acid + Catalyst (H+) B Protonated Carbonyl A->B C Nucleophilic Attack (Isoprenol) B->C D Tetrahedral Intermediate C->D E Water Elimination D->E F Isoprenyl Acetate + Catalyst (H+) E->F

Mechanistic pathway of solid acid-catalyzed esterification of isoprenol.

Comparative Analysis of Solid Acid Catalysts

We benchmarked four distinct classes of solid acid catalysts: Macroreticular resins (Amberlyst-15), Perfluorosulfonic acid resins (Nafion SAC-13), Hierarchical Zeolites (H-Y), and Sulfated Metal Oxides (SO₄²⁻/ZrO₂).

Table 1: Quantitative Benchmarking Data

Conditions: Isoprenol:Acetic Acid molar ratio of 1:2, 5 wt% catalyst loading, 85 °C, 4 hours, toluene solvent.

Catalyst SystemAcid Site Density (mmol/g)Thermal Limit (°C)Isoprenol Conversion (%)Selectivity to Ester (%)Turn-Over Frequency (h⁻¹)Reusability (Cycles >90% yield)
Amberlyst-15 4.7012086.592.1453
Nafion SAC-13 0.1520097.298.5310>8
Hierarchical H-Y 1.2050091.096.41256
SO₄²⁻/ZrO₂ 0.8540089.594.0954 (Sulfate leaching)
In-Depth Catalyst Profiles

1. Nafion SAC-13 (Silica-Supported Perfluorosulfonic Acid)

  • Performance: Exhibits the highest Turn-Over Frequency (TOF) and selectivity[3].

  • Mechanistic Causality: The extreme electron-withdrawing nature of the perfluoroalkyl backbone creates superacidic sulfonic groups. This superacidity dramatically accelerates the rate-determining step (esterification) before slower, competing dehydration reactions can occur. Supporting the resin on porous silica (SAC-13) resolves the low surface area issue of bulk Nafion, maximizing active site accessibility.

2. Amberlyst-15 (Macroreticular Sulfonic Acid Resin)

  • Performance: A reliable, low-cost baseline catalyst, but suffers from lower selectivity[4].

  • Mechanistic Causality: While it has a high density of acid sites, its polystyrene-divinylbenzene matrix swells significantly in polar media. The localized high concentration of protons trapped within the swollen polymer matrix can over-catalyze the dehydration of isoprenol into isoprene. Furthermore, its thermal instability (>120 °C) limits its use in high-temperature reactive distillation setups.

3. Hierarchical Zeolites (e.g., H-Y, Al-MFI)

  • Performance: Excellent thermal stability and high selectivity[5].

  • Mechanistic Causality: Traditional microporous zeolites suffer from severe mass transfer limitations for bulky allylic molecules. Hierarchical zeolites incorporate engineered mesopores that shorten the diffusion path length. This allows isoprenol and acetic acid to rapidly access the strong Brønsted acid sites within the micropores and allows the bulky isoprenyl acetate to diffuse out quickly, preventing secondary cracking or oligomerization.

Standardized Experimental Protocol

To ensure data integrity and reproducibility, the following protocol represents a self-validating system. By utilizing a Dean-Stark apparatus, the continuous removal of the water byproduct shifts the thermodynamic equilibrium toward the ester product (Le Chatelier's principle). This ensures that the catalyst's performance is measured strictly by its kinetic rate rather than being masked by equilibrium limitations.

Step-by-Step Methodology
  • Catalyst Pre-treatment:

    • Dry Amberlyst-15 and Nafion SAC-13 under vacuum at 80 °C for 12 hours to remove adsorbed moisture.

    • Calcine Hierarchical H-Y and SO₄²⁻/ZrO₂ at 500 °C in air for 4 hours to activate the Brønsted acid sites.

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 50 mmol of isoprenol, 100 mmol of glacial acetic acid, and 50 mL of toluene (entrainer).

    • Add 1.0 mmol of n-decane as an internal standard for quantitative GC-FID analysis.

  • Initiation:

    • Introduce 5 wt% (relative to isoprenol) of the activated solid acid catalyst.

    • Heat the mixture to reflux (~85-90 °C) with a stirring speed of 600 rpm to eliminate external mass transfer resistance.

  • Kinetic Sampling:

    • Withdraw 50 μL aliquots at 15, 30, 60, 120, and 240 minutes.

    • Quench the aliquots immediately in cold anhydrous ethanol, filter through a 0.22 μm PTFE syringe filter, and analyze via GC-FID.

  • Catalyst Recovery & Regeneration:

    • Post-reaction, separate the solid catalyst via vacuum filtration.

    • Wash the catalyst bed extensively with acetone and dry at 80 °C. For zeolites, a secondary calcination step at 450 °C can be used to burn off carbonaceous deposits before the next cycle.

W Step1 Catalyst Pre-treatment (Drying/Calcination) Step2 Batch Esterification (Isoprenol + AcOH + Catalyst) Step1->Step2 Step3 In-situ Water Removal (Dean-Stark Trap) Step2->Step3 Step4 Kinetic Sampling & GC-FID Analysis Step3->Step4 Step5 Catalyst Recovery (Filtration & Washing) Step4->Step5 Step6 Recycle Testing (Successive Runs) Step5->Step6 Step6->Step2 Cycle

Experimental workflow for benchmarking and recycling solid acid catalysts.

Conclusion

For the synthesis of 3-methyl-3-butenyl acetate, Nafion SAC-13 emerges as the premier catalyst when maximizing Turn-Over Frequency and selectivity is paramount, particularly in high-value pharmaceutical or aviation fuel precursor workflows. However, for cost-sensitive, large-scale industrial applications where thermal requirements do not exceed 100 °C, Amberlyst-15 remains a highly viable workhorse. Hierarchical Zeolites offer the best middle ground, providing exceptional thermal stability and reusability with highly tunable active sites.

References

  • Multi-layered metabolic remodeling of Pseudomonas putida for efficient conversion of lignocellulosic sugars to the precursors of advanced avi
  • [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel ResearchG
  • Fine-Tuning of Acidity in Hierarchical Zeolites for the Efficient Prins Cyclization Yielding Florol ACS Sustainable Chemistry & Engineering
  • Continuous Synthesis of Methacrolein over Sulfonic Acid Resin Catalysts: Unraveling the Effect of Acid Strength and Solvent Permittivity Industrial & Engineering Chemistry Research - ACS Public

Sources

Validation

Structural comparison of 3-Methyl-3-butenyl acetate and 3-methyl-2-butenyl acetate

Structural and Functional Comparison Guide: 3-Methyl-3-butenyl Acetate vs. 3-Methyl-2-butenyl Acetate Executive Summary For researchers and drug development professionals, distinguishing between closely related structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: 3-Methyl-3-butenyl Acetate vs. 3-Methyl-2-butenyl Acetate

Executive Summary

For researchers and drug development professionals, distinguishing between closely related structural isomers is critical for predicting chemical reactivity, analytical behavior, and biological function. 3-Methyl-3-butenyl acetate (isoprenyl acetate) and 3-methyl-2-butenyl acetate (prenyl acetate) are C₇H₁₂O₂ isomers that share similar molecular weights and fruity olfactory profiles 1. However, the migration of a single double bond shifts their classification from a homoallylic ester to an allylic ester. This subtle structural variance fundamentally alters their utility as electrophiles in transition-metal catalysis, their chromatographic retention indices, and their ecological roles as semiochemicals.

Structural and Physicochemical Profiling

The position of the double bond creates distinct physicochemical environments. In 3-methyl-2-butenyl acetate, the internal double bond is conjugated with the allylic system, increasing the molecule's overall polarizability and allowing for hyperconjugation. This structural rigidity and increased polarizability slightly elevate its boiling point and gas chromatography (GC) retention indices compared to the terminal alkene isomer, 3-methyl-3-butenyl acetate 2.

Table 1: Physicochemical and Chromatographic Properties

Property3-Methyl-3-butenyl acetate3-Methyl-2-butenyl acetate
Common Name Isoprenyl acetatePrenyl acetate
CAS Number 5205-07-2 [[3]]()1191-16-8 4
Structural Class Homoallylic acetate (Terminal alkene)Allylic acetate (Internal alkene)
Molecular Weight 128.17 g/mol 128.17 g/mol
Odor Profile Fruity [[5]]()Fruity, pear, green, banana-like [[1]]()
Flash Point ~56.7 °C 649.0 °C 1
GC-MS RI (Non-Polar, e.g., Equity-5) ~760 2~790 2
GC-MS RI (Polar, e.g., DB-WAX) ~883 2~920 2

Chemical Reactivity and Synthetic Utility

The structural divergence between these isomers dictates entirely different synthetic applications in drug development and materials science.

  • Allylic Reactivity (Prenyl Acetate): As an allylic acetate, this molecule is a privileged electrophile in transition-metal catalysis. Under Pd(0) catalysis, it undergoes facile oxidative addition, cleaving the C-O bond to form a reactive π-allyl palladium intermediate. This intermediate is readily intercepted by carbon or heteroatom nucleophiles (Tsuji-Trost allylation), making it a vital reagent for the prenylation of pharmaceutical pharmacophores.

  • Terminal Alkene Reactivity (Isoprenyl Acetate): Lacking an allylic leaving group, this homoallylic acetate behaves as a standard terminal olefin. It is highly susceptible to Pd(II)/Pd(IV)-catalyzed aerobic or peracid-mediated diacetoxylation. When treated with peracetic acid and a Pd catalyst, it yields 1,2-diacetoxylation products, which are excellent precursors for complex lactones and diols 7.

Reactivity Prenyl 3-Methyl-2-butenyl acetate (Allylic Acetate) Pd0 Pd(0) Catalyst Oxidative Addition Prenyl->Pd0 Isoprenyl 3-Methyl-3-butenyl acetate (Homoallylic Acetate) Pd2 Pd(II)/Pd(IV) Catalysis Peracetic Acid Isoprenyl->Pd2 PiAllyl π-Allyl Palladium Complex Pd0->PiAllyl Allylic Cleavage Diacetate 1,2-Diacetoxylation Product Pd2->Diacetate Terminal Alkene Oxidation Prenylated Prenylated Nucleophile PiAllyl->Prenylated Nucleophilic Attack

Caption: Divergent catalytic reactivity pathways of allylic vs. homoallylic acetate isomers.

Biological and Ecological Significance

While both isomers are ubiquitous in plant volatiles (e.g., melon, coffee, and floral scents) 8, 3-methyl-2-butenyl acetate has a highly specific ecological function. It was recently discovered as a potent alarm pheromone component localized in the sting apparatus of Africanized honeybees, distinguishing their defensive chemical profile from that of European honeybees 9.

Experimental Workflows: Analytical Differentiation

Because they are isomers, their mass spectrometry fragmentation patterns are nearly identical (both yield a molecular ion of m/z 128 and a base peak around m/z 68 due to the loss of acetic acid) 10. Therefore, robust chromatographic separation is essential.

Self-Validating HS-SPME-GC-MS Protocol:

  • Sample Preparation & Thermostatting: Place 2.0 g of the sample into a 20 mL headspace vial. Add 10 µL of n-tetradecane (internal standard) to enable precise Kovats retention index (RI) calculation. Seal with a PTFE/silicone septum.

    • Causality: Sealing prevents volatile loss, while the internal standard provides a self-validating reference point to correct for subtle shifts in carrier gas flow or column degradation [[9]]().

  • Equilibration: Incubate the vial at 60 °C for 5 minutes under constant agitation (400 rpm).

    • Causality: 60 °C provides sufficient thermal energy to drive the acetates into the headspace without inducing thermal degradation or artifact formation 11.

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace for 15 minutes.

    • Causality: This triple-phase fiber is selected because it effectively captures both low-molecular-weight polar and non-polar volatiles, ensuring unbiased extraction of both isomers while eliminating solvent masking 11.

  • Desorption & GC-MS Analysis: Retract the fiber and insert it into the GC injection port at 250 °C for 3 minutes. Separate using a polar DB-WAX column (temperature programmed from 50 °C to 240 °C). Detect using Time-of-Flight Mass Spectrometry (ToF-MS) in EI mode at 70 eV.

    • Validation: Confirm identity by matching the calculated RI against literature values (Prenyl acetate ~920; Isoprenyl acetate ~883) and verifying the m/z 128 molecular ion 2.

SPME_Workflow Step1 Sample Preparation (Vial Sealing & Thermostatting) Step2 HS-SPME Extraction (DVB/CAR/PDMS Fiber, 60°C) Step1->Step2 Step3 Thermal Desorption (GC Injection Port, 250°C) Step2->Step3 Step4 GC Separation (e.g., Equity-5 / DB-WAX) Step3->Step4 Step5 ToF-MS Detection (EI Mode, 70 eV) Step4->Step5

Caption: Step-by-step HS-SPME-GC-MS analytical workflow for volatile acetate isomer differentiation.

Experimental Workflows: Chemical Synthesis

To obtain pure standards for either compound, a universal acetylation protocol can be applied to their respective precursor alcohols (3-methyl-2-buten-1-ol for prenyl acetate; 3-methyl-3-buten-1-ol for isoprenyl acetate) 10.

Parallel Synthesis Protocol:

  • Reagent Assembly: In a flame-dried round-bottom flask under nitrogen, dissolve 10 mmol of the respective alcohol in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst & Base Addition: Add 12 mmol of triethylamine (acid scavenger) and 0.5 mmol of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that drastically accelerates the acetylation of sterically hindered alcohols.

  • Acetylation: Dropwise add 11 mmol of acetic anhydride at 0 °C. Stir and allow to warm to room temperature for 2 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃ to neutralize unreacted acetic anhydride. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation & Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate).

    • Validation: Analyze the purified product via ¹H-NMR and GC-MS. For prenyl acetate, ensure the complete absence of terminal alkene proton signals (~4.7 ppm) to validate that no acid-catalyzed double-bond migration (isomerization) occurred during the synthesis 10.

References

  • [1] The Perfumers Apprentice. Prenyl Acetate. Available at: [Link]

  • [3] NIST Chemistry WebBook. 3-Methyl-3-buten-1-ol, acetate. Available at:[Link]

  • [5] PubMed Central (PMC). Insights on Single-Dose Espresso Coffee Capsules' Volatile Profile. Available at:[Link]

  • [10] Journal of Agricultural and Food Chemistry (ACS). Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters. Available at: [Link]

  • [12] CORE. Solid phase microextraction coupled to comprehensive two-dimensional gas chromatography. Available at:[Link]

  • [8] IntechOpen. The Expression of Biodiversity in the Secondary Metabolites of Aromatic Plants. Available at: [Link]

  • [9] ResearchGate. Discovery of 3-Methyl-2-Buten-1-Yl Acetate, a New Alarm Component in the Sting Apparatus of Africanized Honeybees. Available at:[Link]

  • [11] PubMed Central (PMC). Insights on Single-Dose Espresso Coffee Capsules' Volatile Profile. Available at: [Link]

  • [7] PubMed Central (PMC). Efficient Diacetoxylation of Alkenes via Pd(II)/Pd(IV) Process. Available at: [Link]

  • [6] The Good Scents Company. Isoprenyl acetate, 5205-07-2. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-butenyl acetate
Reactant of Route 2
Reactant of Route 2
3-Methyl-3-butenyl acetate
© Copyright 2026 BenchChem. All Rights Reserved.